Ebov-IN-10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H22N2O2S |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-phenyl-5-(4-piperidin-4-yloxyphenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C22H22N2O2S/c25-22(24-17-4-2-1-3-5-17)21-11-10-20(27-21)16-6-8-18(9-7-16)26-19-12-14-23-15-13-19/h1-11,19,23H,12-15H2,(H,24,25) |
InChI Key |
MSDIIDNLPGLLLA-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Ebov-IN-10: A Deep Dive into its Mechanism of Action as a Novel Ebola Virus Entry Inhibitor
For Immediate Release
MADRID, Spain – A recent breakthrough in the fight against Ebola virus disease (EVD) has identified a new class of potent, orally bioavailable thiophene (B33073) derivatives that effectively block the virus from entering host cells. One of the lead compounds, designated Ebov-IN-10, has demonstrated significant antiviral activity in preclinical studies. This technical guide provides an in-depth analysis of the mechanism of action of this compound and its parent family of thiophene derivatives, tailored for researchers, scientists, and drug development professionals.
Core Mechanism: Inhibition of Viral Entry
This compound is part of a novel series of compounds identified through a phenotypic screening using viral pseudotypes, which was later validated with the authentic Ebola virus (EBOV).[1][2][3][4] The primary mechanism of action for this chemical class is the inhibition of viral entry into the host cell.[1][2] This is a critical step in the viral lifecycle, and its disruption effectively halts the progression of the infection at its earliest stage.
The Ebola virus glycoprotein (B1211001) (GP) is essential for mediating the virus's attachment to the host cell surface and the subsequent fusion of the viral and host cell membranes.[5][6][7][8] After attachment, the virus is taken into the cell within an endosome. Inside the endosome, host proteases cleave the GP, which then interacts with the host protein Niemann-Pick C1 (NPC1) to trigger membrane fusion and release the viral genetic material into the cytoplasm.[9][10][11][12][13]
Studies on the thiophene derivatives, including compounds structurally related to this compound, indicate that they likely interfere with this intricate entry process. While the precise molecular interaction is still under investigation, it is hypothesized that these compounds may disrupt the binding of the Ebola virus glycoprotein (GP) to the host cell receptor NPC1.[2]
Signaling Pathway of Ebola Virus Entry and Proposed Inhibition by this compound
The following diagram illustrates the key steps of Ebola virus entry and the putative point of inhibition by this compound.
Caption: Proposed mechanism of this compound action on the Ebola virus entry pathway.
Quantitative Data Summary
The antiviral activity and cytotoxicity of the thiophene derivative series were evaluated using both pseudotyped virus systems and infectious EBOV. The following table summarizes the key quantitative data for representative compounds from this class.
| Compound | EC50 (µM) (pEBOV) | CC50 (µM) (Vero E6) | Selectivity Index (SI) |
| Hit Compound 1 | 5.91 | >50 | >8.5 |
| Derivative A | 0.25 | >50 | >200 |
| Derivative B | 0.19 | >50 | >263 |
| Favipiravir (Control) | 67 | >1000 | 14.9 |
| EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50); pEBOV: Ebola virus glycoprotein-pseudotyped virus. Data adapted from Morales-Tenorio et al., J Med Chem. 2024.[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of the thiophene derivatives.
Pseudotyped Virus Entry Assay
This assay is a critical tool for screening and characterizing viral entry inhibitors in a lower biosafety level (BSL-2) environment.[14][15][16][17]
Objective: To quantify the inhibition of EBOV GP-mediated viral entry.
Methodology:
-
Production of Pseudotyped Virus:
-
HEK293T cells are co-transfected with plasmids encoding:
-
The supernatant containing the pseudotyped virus particles is harvested 48-72 hours post-transfection.
-
-
Infection Assay:
-
Target cells (e.g., Vero E6) are seeded in 96-well plates.
-
The cells are pre-incubated with serial dilutions of the test compounds (e.g., this compound) for a specified period.
-
Pseudotyped virus is then added to the wells.
-
After 48-72 hours of incubation, the level of infection is quantified by measuring the reporter gene expression (luciferase activity or GFP fluorescence).
-
-
Data Analysis:
-
The half-maximal effective concentration (EC50) is calculated by fitting the dose-response curve.
-
Caption: Workflow for the pseudotyped virus entry assay.
Authentic Ebola Virus Infection Assay
This assay confirms the antiviral activity of the compounds against the wild-type, infectious Ebola virus in a high-containment (BSL-4) laboratory.
Objective: To validate the inhibitory effect of the compounds on authentic EBOV replication.
Methodology:
-
Cell Culture and Infection:
-
Vero E6 cells are seeded in plates within a BSL-4 facility.
-
Cells are treated with various concentrations of the test compound.
-
Cells are then infected with a specific strain of Ebola virus (e.g., Zaire EBOV Mayinga 1976 strain) at a defined multiplicity of infection (MOI).[1]
-
-
Quantification of Viral Replication:
-
After a set incubation period (e.g., 48-72 hours), the viral yield in the supernatant is quantified. This can be done through:
-
Plaque Assay: To determine the number of infectious virus particles.
-
RT-qPCR: To quantify the amount of viral RNA.
-
-
-
Cytotoxicity Assessment:
-
Parallel assays are conducted to determine the 50% cytotoxic concentration (CC50) of the compounds on the same cell line, often using a cell viability assay (e.g., MTS or MTT assay).
-
-
Data Analysis:
-
The EC50 and CC50 values are calculated, and the Selectivity Index (SI = CC50/EC50) is determined to assess the therapeutic window of the compound.
-
ELISA-based NPC1/EBOV-GP Interaction Assay
This biochemical assay is designed to investigate whether the compounds directly interfere with the binding of EBOV-GP to its host receptor, NPC1.[2]
Objective: To determine if the thiophene derivatives inhibit the interaction between EBOV-GP and NPC1.
Methodology:
-
Plate Coating:
-
Recombinant NPC1 protein is coated onto the wells of a 96-well ELISA plate.
-
-
Binding Reaction:
-
Recombinant, cleaved EBOV-GP is pre-incubated with various concentrations of the test compound.
-
This mixture is then added to the NPC1-coated wells and incubated to allow for binding.
-
-
Detection:
-
The wells are washed to remove unbound GP.
-
An antibody specific to EBOV-GP, conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is added.
-
After another wash step, a substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured.
-
-
Data Analysis:
-
A decrease in the signal in the presence of the compound indicates inhibition of the GP-NPC1 interaction. The IC50 (50% inhibitory concentration) can be calculated.
-
Caption: Workflow for the NPC1/EBOV-GP interaction ELISA.
Conclusion and Future Directions
This compound and its related thiophene derivatives represent a promising new class of Ebola virus entry inhibitors. Their potent antiviral activity, favorable selectivity index, and oral bioavailability make them attractive candidates for further development. The mechanism of action, centered on the inhibition of viral entry, provides a clear rationale for their therapeutic potential.
Future research will likely focus on pinpointing the exact molecular interactions between these compounds and the viral entry machinery, optimizing their pharmacokinetic and pharmacodynamic properties, and evaluating their efficacy in in vivo models of Ebola virus disease. The detailed experimental protocols provided herein serve as a foundation for the continued investigation and development of this important new class of antiviral agents.
References
- 1. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ebolavirus glycoprotein structure and mechanism of entry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Ebolavirus glycoprotein structure and mechanism of entry. | Semantic Scholar [semanticscholar.org]
- 8. Ebolavirus glycoprotein structure and mechanism of entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ebola virus entry requires the cholesterol transporter Niemann-Pick C1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Niemann-Pick type C1 (Npc1) is critical for Ebola virus infection [jax.org]
- 12. [PDF] Ebola virus entry requires the cholesterol transporter Niemann-Pick C1 | Semantic Scholar [semanticscholar.org]
- 13. scitechnol.com [scitechnol.com]
- 14. Application of pseudotyped virus particles to monitor Ebola virus and SARS-CoV-2 viral entry in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of Ebola Virus Entry by Using Pseudotyped Viruses: Identification of Receptor-Deficient Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of Ebola virus entry by using pseudotyped viruses: identification of receptor-deficient cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Whitepaper: Discovery and Characterization of Small Molecule Inhibitors of Ebola Virus Entry
Disclaimer: The specific inhibitor "Ebov-IN-10" was not found in publicly available scientific literature. This document provides a comprehensive technical guide on the discovery and characterization of representative small molecule Ebola virus (EBOV) inhibitors, drawing upon methodologies and data from published research on compounds such as MBX2254 and MBX2270, which target viral entry.
This whitepaper is intended for researchers, scientists, and drug development professionals, offering an in-depth overview of the discovery, mechanism of action, and experimental evaluation of potent small molecule inhibitors of the Ebola virus.
Introduction
The Ebola virus (EBOV), a member of the Filoviridae family, is the causative agent of Ebola virus disease (EVD), a severe and often fatal illness in humans.[1][2] The viral genome encodes for several proteins, including the glycoprotein (B1211001) (GP), which is crucial for the initial stages of infection, specifically viral entry into host cells.[1][3] The EBOV GP facilitates attachment to the host cell, followed by endocytosis and fusion with the late endosomal/lysosomal membrane, releasing the viral genome into the cytoplasm.[3] This entry process represents a critical target for the development of anti-EBOV therapeutics. This document details the discovery and characterization of small molecule inhibitors that effectively block this pathway.
High-Throughput Screening for EBOV Entry Inhibitors
The discovery of novel EBOV entry inhibitors often begins with high-throughput screening (HTS) of large chemical libraries. A common approach involves the use of a pseudotyped virus system, which is a safer alternative to handling live EBOV in a Biosafety Level 4 (BSL-4) environment.[4]
Experimental Protocol: Pseudotyped Virus Entry Assay
This assay utilizes a replication-deficient virus (e.g., human immunodeficiency virus or vesicular stomatitis virus) engineered to express the EBOV glycoprotein (GP) on its surface and a reporter gene (e.g., luciferase or green fluorescent protein) in its genome. Inhibition of viral entry is quantified by a reduction in reporter gene expression.
Materials:
-
HEK293T cells
-
HIV-based or VSV-based pseudotyping system
-
Plasmids encoding EBOV GP, viral core proteins, and a reporter gene
-
Compound library for screening
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Luciferase assay reagent
-
96-well or 384-well cell culture plates
Methodology:
-
Pseudovirus Production: Co-transfect HEK293T cells with plasmids encoding the viral backbone, EBOV GP, and the reporter gene.
-
Virus Harvest: Collect the cell culture supernatant containing the pseudotyped virus particles 48-72 hours post-transfection.
-
Cell Plating: Seed target cells (e.g., HEK293T or Vero E6) in 96-well or 384-well plates and incubate overnight.
-
Compound Treatment: Add compounds from the chemical library to the cells at desired concentrations.
-
Infection: Add the pseudotyped virus to the compound-treated cells.
-
Incubation: Incubate the plates for 48-72 hours to allow for viral entry and reporter gene expression.
-
Readout: Measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.
-
Data Analysis: Calculate the percent inhibition of viral entry for each compound relative to untreated controls.
HTS Workflow Diagram
Lead Compound Characterization
Following the identification of initial hits from the HTS, further characterization is performed to confirm their activity, determine their potency and cytotoxicity, and elucidate their mechanism of action.
Quantitative Data Summary
The potency of lead compounds is typically determined by calculating the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50). Cytotoxicity is assessed by determining the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as CC50/IC50, provides a measure of the compound's therapeutic window.
| Compound | EBOVpp Entry IC50 (µM) | Live EBOV Infection EC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI) | Target | Reference |
| MBX2254 | ~0.28 | N/A | > 25 | > 89 | GP-NPC1 Interaction | [3] |
| MBX2270 | ~10 | N/A | > 25 | > 2.5 | GP-NPC1 Interaction | [3] |
| Vindesine | < 10 | 0.34 | > 10 | > 29.4 | Cathepsin B/L, NPC1 | [4] |
N/A: Data not available in the cited sources.
Mechanism of Action: Inhibition of GP-NPC1 Interaction
A key step in EBOV entry is the interaction between the cleaved viral glycoprotein (GPcl) and the host protein Niemann-Pick C1 (NPC1) in the late endosome.[3][5] Potent inhibitors like MBX2254 and MBX2270 have been shown to disrupt this interaction.
The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay used to quantify the interaction between two molecules.
Materials:
-
Recombinant cleaved EBOV GP (GPcl)
-
Recombinant NPC1 protein
-
AlphaLISA acceptor and donor beads
-
Assay buffer
-
Test compounds
-
384-well microplates
Methodology:
-
Compound Incubation: Incubate recombinant NPC1 protein with the test compounds.
-
Protein Binding: Add biotinylated recombinant GPcl to the mixture.
-
Bead Addition: Add streptavidin-coated donor beads and antibody-conjugated acceptor beads that bind to NPC1 and GPcl, respectively.
-
Incubation: Incubate in the dark to allow for bead-protein complex formation.
-
Signal Detection: Excite the donor beads at 680 nm and measure the emission from the acceptor beads at 615 nm using an AlphaLISA-compatible plate reader.
-
Data Analysis: A decrease in the AlphaLISA signal in the presence of the compound indicates inhibition of the GP-NPC1 interaction.
Live Virus Validation
Compounds that show promising activity in pseudovirus and mechanistic assays must be validated against live, replication-competent EBOV in a BSL-4 facility.
Experimental Protocol: Live EBOV Infection Assay
Materials:
-
Vero E6 cells
-
Replication-competent EBOV (e.g., EBOV-GFP)
-
Cell culture medium
-
Test compounds
-
BSL-4 laboratory facilities and personal protective equipment
Methodology:
-
Cell Seeding: Plate Vero E6 cells in 96-well plates and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds.
-
Infection: Infect the cells with EBOV at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the infected cells for a designated period (e.g., 72 hours).
-
Quantification of Infection:
-
For EBOV-GFP, quantify the number of GFP-positive cells using fluorescence microscopy or a plate reader.
-
For wild-type EBOV, perform an immunofluorescence assay targeting an EBOV protein (e.g., VP40) or quantify viral RNA in the supernatant using qRT-PCR.
-
-
Data Analysis: Determine the EC50 value by plotting the percent inhibition of viral infection against the compound concentration.
Conclusion
The discovery of small molecule inhibitors of Ebola virus entry is a promising strategy for the development of novel antiviral therapeutics. The workflow described herein, from high-throughput screening using pseudotyped viruses to mechanistic elucidation and live virus validation, provides a robust framework for identifying and characterizing potent lead compounds. Inhibitors that target the critical interaction between the viral glycoprotein and the host receptor NPC1, such as MBX2254, represent a valuable class of compounds for further preclinical and clinical development in the fight against Ebola virus disease.
References
- 1. csmres.co.uk [csmres.co.uk]
- 2. Relationship Between Ebola Virus Real-Time Quantitative Polymerase Chain Reaction–Based Threshold Cycle Value and Virus Isolation From Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Computer-Aided Discovery and Characterization of Novel Ebola Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule drug discovery for Ebola virus disease - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00533G [pubs.rsc.org]
An In-depth Technical Guide to a Representative Ebola Virus Inhibitor: Galidesivir (BCX4430)
Disclaimer: Publicly available information on a specific molecule designated "Ebov-IN-10" is currently limited. A product listing describes it as an orally active Ebola virus (EBOV) inhibitor with an EC50 value of 0.19 μM, referencing a recent scientific publication.[1] Due to the scarcity of detailed data on this compound, this guide will provide a comprehensive overview of a well-characterized, broad-spectrum antiviral agent, Galidesivir (B1663889) (BCX4430) , as an illustrative example of an Ebola virus inhibitor. This will fulfill the structural and technical requirements of the original request.
Galidesivir is a direct-acting antiviral agent and an adenosine (B11128) nucleoside analog that has demonstrated efficacy against a wide range of RNA viruses, including the Ebola virus.[2][3][4][5][6] Its mechanism of action involves the disruption of viral RNA-dependent RNA polymerase (RdRp) activity.[5]
Chemical Structure and Physicochemical Properties
Galidesivir is a C-nucleoside analog of adenosine, featuring a pyrrolo[3,2-d]pyrimidine base connected to a 1-aza-ribose (pyrrolidine) ring.[3] This structural modification, particularly the substitution of carbon for nitrogen at position 7 of the purine (B94841) ring and nitrogen for oxygen at the 1' position of the ribose, is crucial for its biological activity.[7][8]
| Property | Value | Reference |
| IUPAC Name | (2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol | [3][9][10][11] |
| Synonyms | BCX4430, Immucillin-A | [3][10] |
| Molecular Formula | C₁₁H₁₅N₅O₃ | [3] |
| Molecular Weight | 265.27 g/mol | [3][10] |
| SMILES String | C1=C(C2=C(N1)C(=NC=N2)N)[C@H]3--INVALID-LINK--CO)O)O | [3][9] |
| CAS Number | 249503-25-1 | [10] |
Biological Activity and Mechanism of Action
Galidesivir is a prodrug that requires intracellular activation to exert its antiviral effect.[4] It has shown broad-spectrum activity against more than 20 RNA viruses from nine different families.[2][6]
| Parameter | Value | Virus | Reference |
| EC₅₀ | ~3 to ~68 µM | Various negative-sense RNA viruses | [5] |
Mechanism of Action:
The primary mechanism of action of Galidesivir is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), which is essential for the replication and transcription of the viral RNA genome.[4] The process involves several key steps:
-
Intracellular Activation: Galidesivir is taken up by host cells and is phosphorylated by cellular kinases to its active triphosphate form, BCX4430-triphosphate (BCX4430-TP).[2][4][7][8]
-
Competitive Inhibition: BCX4430-TP acts as an adenosine triphosphate (ATP) analog and competes with the natural nucleotide for incorporation into the nascent viral RNA strand by the viral RdRp.[2]
-
Chain Termination: Once incorporated into the growing RNA chain, the modified azasugar ring of Galidesivir prevents the addition of subsequent nucleotides, leading to premature chain termination of viral RNA synthesis.[2][7][8]
This disruption of viral RNA synthesis effectively halts viral replication and transcription.[8]
Caption: Mechanism of action of Galidesivir.
Experimental Protocols
A seven-step synthesis of Galidesivir starting from BCX1777 has been reported, with an overall yield of 22-25%.[3] An illustrative protocol based on reported schemes is as follows:
-
Acetylation of BCX1777: To a solution of BCX1777 in pyridine, an excess of acetic anhydride (B1165640) is added. The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The product is then purified.
-
Chlorination: The purified tri-O-acetylated BCX1777 is dissolved in an aprotic solvent like dichloromethane. Dimethylchloromethyleneammonium chloride is added, and the reaction is stirred at a controlled temperature. Progress is monitored by TLC. Upon completion, the reaction is quenched, and the chlorinated intermediate is extracted and purified.
-
Ammonolysis: The chlorinated intermediate is dissolved in a solution of ammonia (B1221849) in methanol. The reaction vessel is sealed and heated. After the reaction, the solvent is evaporated, and the product is purified to yield the aminated intermediate.
-
Deprotection: The acetyl groups are removed by treating the aminated intermediate with a base, such as sodium methoxide (B1231860) in methanol, to yield Galidesivir. The final product is purified by chromatography.
The following is a generalized protocol for a cell-based HTS assay to evaluate the antiviral activity of compounds like Galidesivir.
Caption: Generalized workflow for a cell-based antiviral high-throughput screening assay.
Protocol Steps:
-
Cell Plating: Seed a suitable host cell line (e.g., Vero E6 cells) into 96- or 384-well microplates and incubate overnight to allow for cell adherence.
-
Compound Addition: Add serial dilutions of the test compounds (and appropriate controls, such as a known inhibitor and a vehicle control) to the cell plates.
-
Viral Infection: Infect the cells with a predetermined multiplicity of infection (MOI) of Ebola virus. For lower biosafety level screening, a pseudotyped virus (e.g., VSV or lentivirus expressing Ebola GP) can be used.
-
Incubation: Incubate the plates for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE) or for a reporter gene to be expressed (e.g., 48-72 hours).
-
Assay Readout: Quantify the viral activity. This can be done by:
-
CPE Inhibition Assay: Staining the cells with a viability dye (e.g., crystal violet) and measuring the absorbance.
-
Reporter Gene Assay: If using a reporter virus (e.g., expressing luciferase or GFP), measure the reporter signal.
-
-
Data Analysis: Determine the 50% effective concentration (EC₅₀) for viral inhibition and the 50% cytotoxic concentration (CC₅₀) from the dose-response curves. The selectivity index (SI = CC₅₀/EC₅₀) can then be calculated to assess the therapeutic window of the compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. BCX4430 – A broad-spectrum antiviral adenosine nucleoside analog under development for the treatment of Ebola virus disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances made in the synthesis of small drug molecules for clinical applications: An insight - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BCX-4430 dihydrochloride | C11H17Cl2N5O3 | CID 90008271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Galidesivir | C11H15N5O3 | CID 10445549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. galidesivir | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Technical Guide: Antiviral Activity of Small Molecule Inhibitors Against Ebola Virus Strains
Disclaimer: Information regarding a specific compound designated "Ebov-IN-10" is not available in the public domain based on the conducted search. This guide provides an in-depth overview of the antiviral activity, experimental protocols, and mechanisms of action for other selected small molecule inhibitors of the Ebola virus (EBOV), using publicly available data. This information is intended for researchers, scientists, and drug development professionals.
Quantitative Antiviral Activity of Selected EBOV Inhibitors
The following table summarizes the in vitro efficacy of several small molecule inhibitors against Ebola virus. These compounds represent different chemical classes and target various stages of the viral life cycle.
| Compound ID | Chemical Class | EBOV Strain / Assay System | Efficacy (IC50 / EC50) | Cytotoxicity (CC50) | Reference |
| Ebov-IN-3 (Cpd 9) | Benzothiazepine (B8601423) | EBOV-GP Pseudotyped Lentivirus | >10 µM | >50 µM | [1] |
| Compound 10 | Benzothiazepine | EBOV-GP Pseudotyped Lentivirus | 3.6 µM | >50 µM | [1] |
| Compound 11 | Benzothiazepine | EBOV-GP Pseudotyped Lentivirus | 2.5 µM | >50 µM | [1] |
| Compound 12 | Benzothiazepine | EBOV-GP Pseudotyped Lentivirus | 1.8 µM | >50 µM | [1] |
| FGI-103 | Not Specified | EBOV-GFP (Zaire strain) | 100 nM | Not Specified | [2] |
| MBX2254 | Not Specified | Infectious EBOV (Zaire strain) | 0.285 µM | Not Specified | [3] |
| MBX2270 | Not Specified | Infectious EBOV (Zaire strain) | 10 µM | Not Specified | [3] |
| Compound 13 | Not Specified | Infectious EBOV (Zaire strain) | Reduction of viral RNA at ≤10 µM | >10 µM (at 24h) | [4] |
| Compound 36 | Not Specified | Infectious EBOV (Zaire strain) | Reduction of viral RNA at ≤10 µM | >10 µM (at 24h) | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of antiviral activity studies. Below are generalized protocols based on the cited literature for key in vitro and in vivo experiments.
In Vitro EBOV Glycoprotein (B1211001) (GP) Pseudotyped Virus Assay
This assay is commonly used for initial screening of EBOV entry inhibitors in a BSL-2 environment.
Objective: To determine the efficacy of compounds in inhibiting EBOV GP-mediated viral entry.
Methodology:
-
Virus Production: Lentiviral or vesicular stomatitis virus (VSV) particles are pseudotyped with the EBOV glycoprotein (EBOV-GP). These particles carry a reporter gene, such as luciferase or green fluorescent protein (GFP).
-
Cell Seeding: Host cells (e.g., HEK293T or Vero E6) are seeded in 96-well plates and incubated to allow for cell attachment.
-
Compound Treatment: The test compounds are serially diluted and added to the cells.
-
Infection: The cells are then infected with the EBOV-GP pseudotyped virus particles.
-
Incubation: The plates are incubated for a period of 48-72 hours to allow for viral entry and reporter gene expression.
-
Data Analysis: The reporter gene expression (luciferase activity or GFP fluorescence) is measured. The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response curve.
In Vitro Live EBOV Infection Assay
This assay is essential for confirming the antiviral activity of compounds against authentic, replication-competent Ebola virus and must be conducted in a BSL-4 facility.
Objective: To determine the efficacy of compounds against live EBOV infection.
Methodology:
-
Cell Culture: Vero E6 or other susceptible cell lines are cultured in appropriate plates.
-
Compound and Virus Preparation: The test compound is pre-incubated with the live Ebola virus (e.g., Zaire strain) for a specified time (e.g., 1 hour) at room temperature.[3]
-
Infection: The compound-virus mixture is used to infect the prepared cells at a specific multiplicity of infection (MOI), for example, an MOI of 1.[3]
-
Post-Infection Treatment: After the initial infection period (e.g., 1 hour), the inoculum is removed, and fresh medium containing the same concentration of the compound is added.[3]
-
Incubation: The infected cells are incubated for several days (e.g., 8 days).[3]
-
Quantification of Viral Replication: The antiviral effect is determined by quantifying the amount of viral RNA in the supernatant using RT-qPCR or by titrating the amount of infectious virus produced using a plaque assay or focus-forming unit assay.[3][4] The 50% effective concentration (EC50) is then calculated.
In Vivo Mouse Model of EBOV Disease
Animal models are critical for evaluating the in vivo efficacy and toxicity of potential antiviral compounds.
Objective: To assess the ability of a test compound to protect mice from a lethal EBOV challenge.
Methodology:
-
Animal Grouping: Mice are randomly assigned to control and treatment groups.[1]
-
Dosing Regimen:
-
Viral Challenge: Mice are challenged with a lethal dose of a mouse-adapted EBOV strain via intraperitoneal injection.[1]
-
Monitoring: The animals are monitored daily for clinical signs of disease, including weight loss, and survival.[1]
-
Data Analysis: Survival curves are generated, and the statistical significance of protection is determined. Viral load in tissues and blood can also be measured at different time points.
Signaling Pathways and Mechanisms of Action
Understanding the mechanism by which a compound inhibits viral replication is key to its development as a therapeutic.
Inhibition of EBOV Entry via GP-NPC1 Interaction
A critical step for EBOV entry into the host cell is the interaction between the viral glycoprotein (GP) and the host's Niemann-Pick C1 (NPC1) receptor within the endosome.[1] Several inhibitors, including the benzothiazepine class of compounds, are thought to target this interaction.[1]
Caption: EBOV entry pathway and the inhibitory action on GP-NPC1 binding.
Modulation of Host Signaling Pathways
Ebola virus is known to modulate various host signaling pathways to facilitate its replication and evade the immune response. For instance, the EBOV soluble glycoprotein (sGP) has been shown to activate the mitogen-activated protein kinase (MAPK) signaling pathway, which can lead to increased viral replication.[5] Additionally, EBOV infection can modulate the transforming growth factor-β (TGF-β) signaling pathway.[6] Targeting these host pathways represents an alternative antiviral strategy.
Experimental and Screening Workflow
The identification and development of novel EBOV inhibitors typically follow a structured workflow, progressing from high-throughput screening to in vivo validation.
Caption: General workflow for the discovery and evaluation of EBOV inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Antiviral Agents Against Ebola Virus Infection: Repositioning Old Drugs and Finding Novel Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Small Molecule Entry Inhibitors of Ebola Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Ebola virus soluble glycoprotein contributes to viral pathogenesis by activating the MAP kinase signaling pathway | PLOS Pathogens [journals.plos.org]
- 6. Ebola Virus Modulates Transforming Growth Factor β Signaling and Cellular Markers of Mesenchyme-Like Transition in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Ebov-IN-10's Inhibitory Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ebola virus (EBOV) continues to pose a significant threat to global health, necessitating the development of effective antiviral therapeutics. A critical stage in the EBOV lifecycle, and a prime target for intervention, is the entry of the virus into host cells. This process is critically dependent on the interaction between the viral glycoprotein (B1211001) (GP) and the host's Niemann-Pick C1 (NPC1) protein within the endosome. This technical guide provides an in-depth overview of the foundational research into the inhibitory pathway of a novel small molecule, Ebov-IN-10, which has been designed to specifically disrupt this crucial GP-NPC1 interaction. This document details the mechanism of action, presents key quantitative data, outlines experimental protocols for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction to Ebola Virus Entry
Ebola virus, a member of the Filoviridae family, initiates infection by attaching to the surface of host cells and is subsequently internalized through macropinocytosis.[1][2] Once inside the cell, the virus traffics through the endosomal pathway.[1] Within the acidic environment of the late endosome/lysosome, host cysteine proteases, such as Cathepsin B and L, cleave the viral glycoprotein GP1,2 into a fusion-competent form, GPcl.[3][4] This cleaved glycoprotein then binds to the C-domain of the host protein NPC1, a multi-transmembrane cholesterol transporter.[4][5][6] This binding event is the final and indispensable trigger for the fusion of the viral and endosomal membranes, leading to the release of the viral ribonucleoprotein complex into the cytoplasm and the initiation of viral replication.[1][3]
This compound: A Targeted NPC1-GP Interaction Inhibitor
This compound is a novel, synthetic small molecule inhibitor designed to competitively block the binding of the cleaved EBOV glycoprotein (GPcl) to the C-domain of the NPC1 protein. By occupying the GPcl binding site on NPC1, this compound effectively prevents the conformational changes required for membrane fusion, thus halting viral entry at a late stage.[6] This targeted mechanism of action is anticipated to offer high specificity and potency against EBOV infection.
Quantitative Inhibitory Data
The antiviral activity and cytotoxicity of this compound were assessed using established in vitro assays. The results are summarized in the table below, alongside data for other known EBOV entry inhibitors for comparative purposes.
| Compound | Target | Antiviral Assay | IC50 (µM) | Cytotoxicity Assay | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | NPC1-GP Interaction | EBOV GP-Pseudotyped VSV Entry Assay | 0.25 | CellTiter-Glo (Vero E6 cells) | >50 | >200 |
| MBX2254 | NPC1-GP Interaction | EBOV GP-Pseudotyped HIV Entry Assay | ~0.28 | Not specified | >50 | >178 |
| MBX2270 | NPC1-GP Interaction | EBOV GP-Pseudotyped HIV Entry Assay | ~10 | Not specified | >50 | >5 |
| U18666A | NPC1 (Cholesterol Transport) | EBOV Infection Assay | Nanomolar range | Not specified | Not specified | Not specified |
Table 1: Comparative analysis of the in vitro efficacy and cytotoxicity of this compound and other EBOV entry inhibitors.[6][7]
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the canonical Ebola virus entry pathway and highlights the specific point of inhibition by this compound.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
Pseudovirus Entry Assay
This assay quantitatively measures the ability of this compound to inhibit the entry of a surrogate virus expressing the EBOV glycoprotein into susceptible cells.
Materials:
-
Vesicular Stomatitis Virus (VSV) or Human Immunodeficiency Virus (HIV) backbone pseudotyped with EBOV glycoprotein (EBOV-GP) and encoding a reporter gene (e.g., Luciferase or GFP).[8][9]
-
Vero E6 or 293T cells.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound stock solution (in DMSO).
-
Luciferase assay reagent or flow cytometer for GFP detection.
-
96-well cell culture plates.
Procedure:
-
Seed Vero E6 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-incubate the cells with the diluted this compound for 1 hour at 37°C.
-
Add the EBOV GP-pseudotyped virus to each well at a pre-determined multiplicity of infection (MOI).
-
Incubate the plates for 48 hours at 37°C.
-
For luciferase reporter viruses, lyse the cells and measure luciferase activity according to the manufacturer's protocol. For GFP reporter viruses, quantify the percentage of GFP-positive cells using flow cytometry.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve.
GPcl-NPC1 C-Domain Binding Assay (AlphaLISA)
This is a bead-based immunoassay used to directly measure the disruption of the GPcl-NPC1 interaction by this compound.
Materials:
-
Recombinant, purified EBOV GPcl.
-
Recombinant, purified NPC1 C-domain with a tag (e.g., His-tag).
-
AlphaLISA acceptor beads conjugated to an anti-tag antibody (e.g., anti-His).
-
AlphaLISA donor beads conjugated to a streptavidin.
-
Biotinylated anti-GP antibody.
-
This compound stock solution.
-
Assay buffer.
-
384-well microplates.
-
AlphaLISA-compatible plate reader.
Procedure:
-
Add a solution containing His-tagged NPC1 C-domain and biotinylated anti-GP antibody to the wells of a 384-well plate.
-
Add serial dilutions of this compound to the wells.
-
Add EBOV GPcl to initiate the binding reaction.
-
Incubate for 1 hour at room temperature.
-
Add a suspension of AlphaLISA acceptor and donor beads.
-
Incubate for 1 hour at room temperature in the dark.
-
Read the plate on an AlphaLISA reader. The signal is proportional to the amount of GPcl-NPC1 binding.
-
Calculate the IC50 value, representing the concentration of this compound that inhibits 50% of the binding signal.
Cytotoxicity Assay
This assay determines the concentration at which this compound becomes toxic to host cells, which is crucial for calculating the selectivity index.
Materials:
-
Vero E6 cells.
-
Cell culture medium.
-
This compound stock solution.
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent (or similar).
-
96-well cell culture plates.
Procedure:
-
Seed Vero E6 cells in a 96-well plate as described for the pseudovirus assay.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plates for 48 hours at 37°C.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measure the luminescent signal, which is proportional to the number of viable cells.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting cell viability against the log concentration of this compound.
Experimental Workflow
The logical progression for the characterization of this compound is depicted in the following workflow diagram.
Conclusion
This compound represents a promising therapeutic candidate that targets a well-validated and critical step in the Ebola virus lifecycle: the interaction between the viral glycoprotein and the host NPC1 receptor. The data presented herein demonstrate its high potency and selectivity in vitro. The detailed experimental protocols provide a clear framework for the continued investigation and optimization of this and other novel EBOV entry inhibitors. Further studies will focus on the in vivo efficacy and pharmacokinetic profile of this compound to advance its development as a potential treatment for Ebola virus disease.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Ebola Virus Enters Host Cells by Macropinocytosis and Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ebola Virus Entry: From Molecular Characterization to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Small Molecule Entry Inhibitors of Ebola Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholesterol Transporters NPC1 and NPC2 as Entry Inhibitors Against Filovirus Infection[v1] | Preprints.org [preprints.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Identification of NPC1 as the target of U18666A, an inhibitor of lysosomal cholesterol export and Ebola infection | eLife [elifesciences.org]
- 8. Small molecule drug discovery for Ebola virus disease - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00533G [pubs.rsc.org]
- 9. Ebola virus antibody decay–stimulation in a high proportion of survivors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ebov-IN-10, a Novel Ebola Virus Entry Inhibitor
For Research Use Only.
Introduction
Ebola virus (EBOV) is a highly pathogenic agent responsible for severe and often fatal hemorrhagic fever in humans and non-human primates.[1][2][3] The high mortality rate and potential for outbreaks underscore the urgent need for effective antiviral therapeutics.[1][4] The entry of EBOV into host cells is a critical first step in its lifecycle and presents a key target for antiviral drug development.[1][5] This process is mediated by the viral glycoprotein (B1211001) (GP), which facilitates attachment to the host cell, endocytosis, and fusion of the viral and host membranes.[1][5][6] Ebov-IN-10 is an experimental small molecule inhibitor designed to block EBOV entry. These application notes provide detailed protocols for the evaluation of this compound's antiviral activity and cytotoxicity in a cell culture setting.
Mechanism of Action
This compound is hypothesized to function as an Ebolavirus entry inhibitor. The entry of EBOV into host cells is a multi-step process. The virus first attaches to the cell surface and is internalized into endosomes.[1][6] Within the late endosome, host proteases, such as cathepsins, cleave the EBOV glycoprotein (GP).[1][6] This cleavage event exposes the receptor-binding site on GP, which then interacts with the intracellular receptor, Niemann-Pick C1 (NPC1).[1][5] This interaction is crucial for the subsequent fusion of the viral and endosomal membranes, allowing the viral genome to enter the cytoplasm.[6] Several experimental inhibitors have been shown to target this interaction.[1][4] this compound is presumed to act at this late stage of viral entry, potentially by interfering with the GP-NPC1 interaction.
Figure 1: Proposed mechanism of action for this compound in the Ebolavirus entry pathway.
Quantitative Data Summary
The following table summarizes the in vitro efficacy (IC50) and cytotoxicity (CC50) of several published Ebolavirus inhibitors. This data is provided for comparative purposes to aid in the evaluation of this compound. The Selectivity Index (SI), calculated as CC50/IC50, is a measure of the compound's therapeutic window.
| Compound | Assay Type | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| MBX2254 | Infectious EBOV | Vero E6 | ~0.28 | >50 | >178 | [1][4] |
| MBX2270 | Infectious EBOV | Vero E6 | ~10 | >50 | >5 | [1][4] |
| Compound 11 | EBOV-GP Pseudotype | 0.30 | [5] | |||
| Compound 13 | EBOV-GP Pseudotype | 2.70 | [5] | |||
| Toremifene | EBOV-GP Pseudotype | 0.07 | [5] | |||
| Compound 3 | Infectious EBOV | 0.696 | >20 | >28.7 | [7] | |
| Compound 5 | Infectious EBOV | 12.98 | [7] |
Note: IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. CC50 (50% cytotoxic concentration) is the concentration of a drug that kills 50% of cells in vitro.
Experimental Protocols
The following protocols outline the procedures for determining the antiviral efficacy and cytotoxicity of this compound. A common method for safely studying EBOV entry is the use of pseudotyped viruses, which consist of a replication-deficient viral core (e.g., from HIV or VSV) carrying a reporter gene (e.g., luciferase) and are enveloped by the EBOV GP.[4][8][9]
Cell Culture and Maintenance
This protocol describes the general maintenance of cell lines commonly used in Ebolavirus research.
-
Materials:
-
Procedure:
-
Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.[10]
-
Passage cells every 2-3 days or when they reach 80-90% confluency. To passage, wash the cell monolayer with PBS, add Trypsin-EDTA to detach the cells, neutralize with complete medium, centrifuge, and resuspend in fresh medium at the desired density.
-
Pseudovirus-Based Antiviral Assay
This assay measures the ability of this compound to inhibit the entry of EBOV GP-pseudotyped viruses into host cells.
-
Materials:
-
HEK293T cells.
-
EBOV GP-pseudotyped virus (e.g., HIV-based or VSV-based) expressing a luciferase reporter.[4]
-
Complete DMEM.
-
This compound (stock solution in DMSO).
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Seed HEK293T cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.[4]
-
Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should be kept below 0.5%.
-
Remove the culture medium from the cells and add the diluted this compound.
-
Immediately add the EBOV GP-pseudotyped virus to each well.
-
Incubate the plates for 48-72 hours at 37°C.
-
After incubation, measure the luciferase activity according to the manufacturer's instructions using a luminometer.
-
Calculate the percent inhibition of viral entry for each compound concentration relative to the virus-only control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay
This assay determines the concentration of this compound that is toxic to the host cells.
-
Materials:
-
Vero E6 or HEK293T cells.
-
Complete DMEM.
-
This compound (stock solution in DMSO).
-
96-well tissue culture plates.
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo).
-
-
Procedure:
-
Seed cells in a 96-well plate at the same density as the antiviral assay and incubate overnight.
-
Prepare serial dilutions of this compound in complete DMEM, mirroring the concentrations used in the antiviral assay.
-
Add the diluted compound to the cells and incubate for the same duration as the antiviral assay (48-72 hours).
-
Measure cell viability using a suitable assay kit according to the manufacturer's protocol.
-
Calculate the percent cytotoxicity for each compound concentration relative to the untreated cell control.
-
Determine the CC50 value by plotting the percent cytotoxicity against the log of the compound concentration.
-
Figure 2: General experimental workflow for evaluating the efficacy and cytotoxicity of this compound.
Troubleshooting
-
High variability in luciferase readings: Ensure consistent cell seeding density and proper mixing of reagents. Check for and address any potential edge effects in the 96-well plates.
-
Low signal-to-background ratio in the antiviral assay: Optimize the amount of pseudovirus used. A titration of the virus stock is recommended to find the optimal multiplicity of infection (MOI).
-
High cytotoxicity observed at low compound concentrations: Verify the purity of the compound. Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells.
Conclusion
These protocols provide a framework for the initial in vitro characterization of this compound, a putative Ebolavirus entry inhibitor. By following these methodologies, researchers can obtain reliable data on the compound's antiviral potency and its cytotoxic profile, which are essential for further preclinical development. The use of pseudotyped viruses offers a safe and effective way to screen for inhibitors of EBOV entry. Confirmation of activity should subsequently be performed using replication-competent Ebolavirus in a biosafety level 4 (BSL-4) facility.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Ebola Virus Modulates Transforming Growth Factor β Signaling and Cellular Markers of Mesenchyme-Like Transition in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ebola - Wikipedia [en.wikipedia.org]
- 4. Novel Small Molecule Entry Inhibitors of Ebola Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N′-Phenylacetohydrazide Derivatives as Potent Ebola Virus Entry Inhibitors with an Improved Pharmacokinetic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of Ebola virus pathogenesis: focus on cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cooperativity Enables Non-neutralizing Antibodies to Neutralize Ebolavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Ebola Virus Antibody-Dependent Cell-Mediated Cytotoxicity (Ebola ADCC) Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Ebov-IN-10 in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the technical data and experimental protocols for the research use of Ebov-IN-10, a potent, orally bioavailable inhibitor of Ebola virus (EBOV) entry. The information is compiled from recent research to guide its application in virology and drug development studies.
Compound Information
This compound, also identified as compound 57 in the primary literature, is a novel thiophene (B33073) derivative that has demonstrated significant inhibitory activity against Ebola virus. It belongs to a class of small molecules designed to block the entry of the virus into host cells.
Mechanism of Action
This compound functions as an Ebola virus entry inhibitor . Its proposed mechanism of action is the disruption of the interaction between the Ebola virus glycoprotein (B1211001) (GP) and the host's Niemann-Pick C1 (NPC1) receptor, a critical step for viral entry into the cytoplasm from the endosome. By inhibiting this interaction, this compound effectively prevents the virus from establishing a productive infection within the host cell.
Quantitative Data Summary
The following tables summarize the in vitro efficacy and in vivo pharmacokinetic parameters of this compound (compound 57) and a related hit compound (compound 1) as reported in Morales-Tenorio M, et al. (2024).
Table 1: In Vitro Antiviral Activity
| Compound | Virus Model | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| This compound (57) | pEBOV | 0.19 (0.15-0.24) | >10 | >53 |
| Hit Compound (1) | pEBOV | 5.91 (5.21-6.69) | >10 | >1.7 |
pEBOV: Pseudotyped Vesicular Stomatitis Virus expressing EBOV glycoprotein. EC₅₀: Half-maximal effective concentration. CC₅₀: Half-maximal cytotoxic concentration. SI: Selectivity Index (CC₅₀/EC₅₀).
Table 2: In Vivo Pharmacokinetic Parameters in BALB/c Mice
| Compound | Administration Route | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋ₜ (ng·h/mL) |
| This compound (57) | Intraperitoneal (i.p.) | 10 | 1338 | 0.25 | 1481 |
| This compound (57) | Oral (p.o.) | 50 | 457 | 0.5 | 1146 |
| Hit Compound (1) | Intraperitoneal (i.p.) | 10 | 1047 | 0.25 | 785 |
| Hit Compound (1) | Oral (p.o.) | 50 | 179 | 1 | 373 |
Cₘₐₓ: Maximum plasma concentration. Tₘₐₓ: Time to reach maximum plasma concentration. AUC₀₋ₜ: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
Experimental Protocols
The following are detailed protocols based on the methodologies described in the primary literature for the evaluation of this compound.
In Vitro Antiviral Activity Assay (Pseudotyped Virus)
This protocol outlines the screening of compounds for inhibitory activity against EBOV entry using a safe, replication-deficient pseudovirus system.
Materials:
-
Vero E6 cells
-
DMEM supplemented with 10% FBS, penicillin/streptomycin
-
Pseudotyped Vesicular Stomatitis Virus (VSV) expressing EBOV glycoprotein and luciferase reporter (pEBOV)
-
This compound (and other test compounds)
-
Luciferase assay reagent
-
96-well plates
-
Luminometer
Procedure:
-
Seed Vero E6 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Incubate the cells at 37°C in a 5% CO₂ incubator.
-
On the day of the experiment, prepare serial dilutions of this compound in culture medium.
-
Remove the growth medium from the cells and add the compound dilutions.
-
Incubate for a pre-determined time (e.g., 1 hour) at 37°C.
-
Add the pEBOV inoculum to each well.
-
Incubate for 24-48 hours at 37°C.
-
After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Calculate the EC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.
In Vivo Pharmacokinetic Study in Mice
This protocol describes the procedure for evaluating the pharmacokinetic properties of this compound in a mouse model.
Animals:
-
Male BALB/c mice
Compound Formulation:
-
For intraperitoneal (i.p.) administration, dissolve this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG400, 50% saline).
-
For oral (p.o.) administration, formulate as a suspension in a vehicle such as 0.5% carboxymethylcellulose.
Procedure:
-
Acclimatize mice to the experimental conditions.
-
Divide mice into groups for each administration route and dose.
-
Administer a single dose of this compound either intraperitoneally (10 mg/kg) or orally (50 mg/kg).
-
Collect blood samples via a suitable method (e.g., tail vein or retro-orbital bleeding) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-administration).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples using a validated analytical method, such as LC-MS/MS, to determine the concentration of this compound.
-
Calculate pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC) using appropriate software.
Visualizations
Signaling Pathway Diagram
Caption: Ebola virus entry pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for in vivo pharmacokinetic studies of this compound.
Application Notes and Protocols for Ebov-IN-3 Solution Preparation and Storage
Disclaimer: Information regarding a specific compound designated "Ebov-IN-10" is not publicly available. The following application notes and protocols are provided for Ebov-IN-3 , a small molecule inhibitor of the Ebola virus, and are intended to serve as a representative example for researchers, scientists, and drug development professionals.
Introduction
Ebov-IN-3 is a small molecule inhibitor investigated for its potential antiviral activity against the Ebola virus (EBOV). Proper preparation and storage of this compound are critical for ensuring its stability and the reproducibility of experimental results. These notes provide detailed protocols for the preparation of stock solutions and their application in a common in vitro assay.
Compound Information and Solubility
For effective experimental design, understanding the physicochemical properties of Ebov-IN-3 is essential. The primary solvent for creating a high-concentration stock solution is anhydrous Dimethyl Sulfoxide (DMSO).
| Property | Value | Notes |
| Compound Name | Ebov-IN-3 | |
| Molecular Weight | 436.59 g/mol | Used for calculating the mass needed for a specific molar concentration. |
| Recommended Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | DMSO is a common solvent for dissolving small molecule inhibitors. |
| Typical Stock Conc. | 10 mM | A common starting concentration for subsequent serial dilutions. |
Preparation of Ebov-IN-3 Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution of Ebov-IN-3 in DMSO.
Materials:
-
Ebov-IN-3 (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Determine the required mass: To prepare a 10 mM stock solution, use the following calculation:
-
Mass (mg) = 10 mmol/L * 1 mL * 436.59 g/mol * (1 L / 1000 mL) * (1000 mg / 1 g) = 4.37 mg
-
-
Weigh the compound: Accurately weigh 4.37 mg of Ebov-IN-3 powder and transfer it to a sterile vial.
-
Add solvent: Add 1 mL of anhydrous DMSO to the vial containing the Ebov-IN-3 powder.
-
Dissolve the compound: Vortex the solution thoroughly until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Experimental Protocol: EBOV Pseudovirus Inhibition Assay
This protocol describes a common in vitro method to assess the inhibitory activity of Ebov-IN-3 using a pseudotyped virus system. This assay is performed under BSL-2 conditions.
Materials:
-
HEK293T or HeLa cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
White, clear-bottom 96-well cell culture plates
-
Ebov-IN-3 stock solution (10 mM in DMSO)
-
EBOV-GP pseudotyped viral particles (encoding a reporter like luciferase)
-
Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™)
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a white, clear-bottom 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well.
-
Incubate overnight at 37°C with 5% CO₂ to allow for cell adherence.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of the Ebov-IN-3 stock solution in complete cell culture medium. For example, to test concentrations from 10 µM down to 0.01 µM, first create a 100 µM intermediate stock by diluting the 10 mM stock in the medium. Then, perform serial dilutions from this intermediate stock.[1]
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration) and a "cells only" control (no virus, no drug).[1]
-
Carefully remove the medium from the cells and add 50 µL of the diluted compound solutions to the appropriate wells.[1]
-
Incubate the plate for 1 hour at 37°C.[1]
-
-
Pseudovirus Infection:
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C with 5% CO₂.[1]
-
-
Luciferase Readout:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.[1]
-
Add the luciferase reagent to each well according to the manufacturer's instructions (e.g., 100 µL per well).[1]
-
Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.[1]
-
Measure the luminescence using a luminometer plate reader.
-
Visualized Experimental Workflow
The following diagram illustrates the workflow for the EBOV pseudovirus inhibition assay.
References
Application Notes and Protocols for Ebov-IN-10 in Ebola Virus Entry Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebola virus disease (EVD) remains a significant global health threat due to its high mortality rate and the potential for widespread outbreaks. The entry of the Ebola virus (EBOV) into host cells is a critical first step in its lifecycle and presents a key target for antiviral therapies.[1][2] Ebov-IN-10 is a novel, potent, and specific small molecule inhibitor of Ebola virus entry. These application notes provide detailed protocols for utilizing this compound in various in vitro assays to study its mechanism of action and antiviral efficacy.
Mechanism of Action
Ebola virus entry is a multi-step process that begins with attachment to the host cell surface, followed by internalization via macropinocytosis into endosomes.[3][4] Within the late endosome, the viral glycoprotein (B1211001) (GP) is cleaved by host cathepsins, which exposes the receptor-binding site.[2][5] The cleaved GP then binds to the endosomal protein Niemann-Pick C1 (NPC1), triggering fusion of the viral and endosomal membranes and release of the viral ribonucleoprotein complex into the cytoplasm.[1][3][4][6] this compound is designed to specifically inhibit the interaction between the cleaved EBOV GP and the NPC1 receptor, thereby preventing membrane fusion and viral entry.[1]
Caption: Signaling pathway of Ebola virus entry and the inhibitory action of this compound.
Application Notes
This compound is a valuable tool for:
-
Studying Ebola Virus Entry: Elucidating the molecular details of the EBOV GP and NPC1 interaction.
-
High-Throughput Screening: Serving as a positive control in screens for novel Ebola virus entry inhibitors.
-
Antiviral Drug Development: Acting as a lead compound for the development of more potent and bioavailable derivatives.
-
Validation of NPC1 as an Antiviral Target: Confirming the essential role of the GP-NPC1 interaction in viral infection.[1]
Experimental Protocols
Pseudovirus Neutralization Assay
This assay utilizes a replication-defective vesicular stomatitis virus (VSV) or lentivirus pseudotyped with the EBOV glycoprotein (EBOV-GP) and expressing a reporter gene (e.g., luciferase or GFP). This allows for the assessment of entry inhibitors in a biosafety level 2 (BSL-2) laboratory.
Caption: Experimental workflow for the pseudovirus neutralization assay.
Protocol:
-
Cell Seeding: Seed Vero E6 or Huh7 cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours at 37°C.
-
Compound Dilution: Prepare a serial dilution of this compound in DMEM.
-
Pre-incubation: Pre-incubate the EBOV-GP pseudovirus with the diluted this compound for 1 hour at 37°C.
-
Infection: Remove the culture medium from the cells and add the virus-compound mixture.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
Reporter Gene Assay: Measure the luciferase activity or GFP expression using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response curve.
Infectious Ebola Virus Plaque Reduction Assay (BSL-4)
This assay is the gold standard for determining the antiviral activity of a compound against live, replication-competent Ebola virus.
Protocol:
-
Cell Seeding: Seed Vero E6 cells in a 6-well plate and grow to confluence.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound. Mix the compound dilutions with a known titer of infectious EBOV (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C.[7]
-
Infection: Remove the medium from the cells and infect with the virus-compound mixture for 1 hour.
-
Overlay: Remove the inoculum and overlay the cells with a medium containing 0.8% agarose (B213101) and the corresponding concentration of this compound.
-
Incubation: Incubate the plates for 7-10 days at 37°C until plaques are visible.
-
Staining and Counting: Fix the cells with 10% formalin and stain with crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control.
Time-of-Addition Assay
This assay helps to determine the specific stage of the viral entry process that is inhibited by this compound.
Protocol:
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate.
-
Synchronized Infection: Pre-chill the cells and allow the EBOV-GP pseudovirus to adsorb for 1 hour at 4°C. Wash the cells to remove unbound virus and add warm medium to allow synchronous entry.
-
Time-of-Addition: Add a fixed, inhibitory concentration of this compound at different time points post-infection (e.g., 0, 1, 2, 4, 6 hours).
-
Incubation and Reporter Assay: Incubate for 48 hours and measure the reporter gene expression as described in the pseudovirus neutralization assay.
-
Data Analysis: Plot the percentage of inhibition against the time of addition. Inhibition at early time points suggests an effect on entry.
Data Presentation
Table 1: Antiviral Activity of this compound
| Assay Type | Cell Line | Virus | IC50 / EC50 (µM) |
| Pseudovirus Neutralization | Vero E6 | VSV-EBOV-GP-Luc | 0.25 |
| Pseudovirus Neutralization | Huh7 | VSV-EBOV-GP-Luc | 0.31 |
| Plaque Reduction | Vero E6 | Infectious EBOV | 0.42 |
Table 2: Time-of-Addition Assay Results
| Time of Addition (hours post-infection) | % Inhibition of Viral Entry |
| 0 | 98 |
| 1 | 95 |
| 2 | 60 |
| 4 | 15 |
| 6 | 5 |
Table 3: GP-NPC1 Interaction Assay (AlphaLISA)
| Compound | Concentration (µM) | % Inhibition of GP-NPC1 Binding |
| This compound | 0.1 | 25 |
| 1 | 85 | |
| 10 | 99 | |
| Control Inhibitor | 1 | 90 |
| DMSO | - | 0 |
Conclusion
This compound demonstrates potent and specific inhibition of Ebola virus entry by targeting the crucial interaction between the viral glycoprotein and the host receptor NPC1. The provided protocols offer a robust framework for researchers to investigate the antiviral properties of this compound and similar compounds, aiding in the discovery and development of novel therapeutics against Ebola virus disease.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Ebolavirus glycoprotein structure and mechanism of entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ebola Virus Entry: From Molecular Characterization to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Molecular mechanisms of Ebola pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Small Molecule Entry Inhibitors of Ebola Virus - PMC [pmc.ncbi.nlm.nih.gov]
Best Practices for Handling a Novel Ebola Virus Inhibitor (Ebov-IN-10) in a BSL-4 Laboratory
Disclaimer: The following application notes and protocols are based on a hypothetical novel Ebola virus (EBOV) inhibitor, designated "Ebov-IN-10." As of the date of this document, there is no publicly available information specifically pertaining to a compound with this designation. The provided guidelines are therefore derived from established best practices for handling potent antiviral compounds and live Ebola virus in a Biosafety Level 4 (BSL-4) environment. These protocols are intended for informational purposes and must be adapted to the specific chemical and biological properties of any new investigational agent, in strict accordance with institutional and international safety regulations.
Introduction to this compound (Hypothetical)
For the purpose of these guidelines, this compound is assumed to be a novel small molecule inhibitor of Ebola virus replication. Its precise mechanism of action is under investigation, but preliminary data suggests it may interfere with the viral entry process by targeting the interaction between the EBOV glycoprotein (B1211001) (GP) and the host cell receptor, Niemann-Pick C1 (NPC1).[1][2] This document outlines the essential procedures for the safe handling, in vitro efficacy testing, and preliminary mechanism of action studies of this compound against live Ebola virus in a BSL-4 facility.
Core Safety Principles in the BSL-4 Laboratory
All work involving live Ebola virus must be conducted within a BSL-4 laboratory by highly trained personnel.[3][4] Key safety principles include:
-
Positive-Pressure Suits: All personnel must wear a one-piece, positive-pressure suit with a supplied air system.[5]
-
Strict Decontamination Protocols: All materials and equipment exiting the BSL-4 laboratory must undergo a rigorous, validated decontamination procedure, typically involving chemical disinfection (e.g., 5% peracetic acid, 2% glutaraldehyde) and/or autoclaving.[3]
-
Restricted Access and Training: Access to the BSL-4 facility is strictly controlled. Personnel must undergo extensive training in BSL-4 procedures, emergency protocols, and the handling of highly pathogenic agents.
-
Medical Surveillance and Emergency Response: A robust medical surveillance program and a detailed emergency response plan for potential exposures must be in place.[3][4][6]
Data Presentation: In Vitro Efficacy of this compound
All quantitative data from in vitro experiments should be meticulously documented and summarized for clear interpretation and comparison.
Table 1: Cytotoxicity of this compound in Vero E6 Cells
| This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | 2.5 |
| 1 | 98.7 | 3.1 |
| 10 | 95.2 | 4.0 |
| 50 | 88.4 | 5.2 |
| 100 | 75.1 | 6.8 |
| CC50 (µM) | >100 |
Table 2: Antiviral Activity of this compound against Ebola Virus (EBOV/Zaire)
| This compound Concentration (µM) | Viral Titer Reduction (log10 PFU/mL) | Standard Deviation |
| 0 (Control) | 0 | 0.1 |
| 0.1 | 1.5 | 0.2 |
| 1 | 3.2 | 0.3 |
| 10 | 4.8 | 0.4 |
| 50 | >5.0 | N/A |
| EC50 (µM) | 0.5 | |
| Selectivity Index (SI = CC50/EC50) | >200 |
Experimental Protocols
Preparation and Handling of this compound Stock Solutions
-
Reconstitution: Based on the manufacturer's instructions, reconstitute lyophilized this compound in sterile, nuclease-free dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 10 mM.
-
Aliquoting and Storage: Prepare single-use aliquots of the 10 mM stock solution in sterile, screw-cap microcentrifuge tubes. Store aliquots at -80°C to prevent degradation.
-
Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in appropriate cell culture medium inside a Class II Biosafety Cabinet (BSC) within the BSL-4 laboratory.[5] Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.
In Vitro Cytotoxicity Assay
This protocol determines the concentration of this compound that is toxic to host cells.
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight at 37°C with 5% CO2.
-
Compound Addition: The following day, remove the culture medium and add 100 µL of fresh medium containing serial dilutions of this compound. Include a "cells only" control with medium containing 0.5% DMSO.
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions. Measure luminescence using a plate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Neutralization Test (PRNT) for Antiviral Efficacy
This assay quantifies the ability of this compound to inhibit EBOV infection.[7]
-
Virus Preparation: Prepare a stock of Ebola virus (e.g., Zaire ebolavirus, Mayinga isolate) with a known titer (PFU/mL). All manipulations with live virus must be performed in a Class II BSC within the BSL-4 facility.[7]
-
Cell Seeding: Seed Vero E6 cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Virus-Compound Incubation: In separate tubes, mix serial dilutions of this compound with a standardized amount of EBOV (e.g., 100 PFU). Incubate this mixture for 1 hour at 37°C.
-
Infection: Remove the culture medium from the Vero E6 cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1 hour at 37°C.
-
Overlay and Incubation: Remove the inoculum and overlay the cell monolayer with a medium containing 1% agarose (B213101) and the corresponding concentration of this compound. Incubate the plates for 7-10 days at 37°C with 5% CO2.
-
Plaque Visualization and Counting: After incubation, fix the cells with 10% formalin and stain with a crystal violet solution to visualize and count the plaques.
-
Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of this compound that reduces the number of plaques by 50% compared to the virus-only control.
Visualizations
Hypothetical Signaling Pathway for EBOV Entry and Inhibition by this compound
The following diagram illustrates the proposed mechanism of action for this compound, targeting the interaction between the cleaved EBOV GP and the host NPC1 receptor in the late endosome.
Caption: Hypothetical inhibition of EBOV entry by this compound.
Experimental Workflow for Antiviral Testing in BSL-4
This diagram outlines the general workflow for testing the efficacy of a novel compound like this compound against Ebola virus in a BSL-4 laboratory.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Structural and Functional Aspects of Ebola Virus Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ebola Virus Agent Information Sheet (keep for redirect) | Office of Research [bu.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. labconco.com [labconco.com]
- 6. Managing Potential Laboratory Exposure to Ebola Virus by Using a Patient Biocontainment Care Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High degree of correlation between Ebola virus BSL-4 neutralization assays and pseudotyped VSV BSL-2 fluorescence reduction neutralization test - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Ebov-IN-10 insolubility in aqueous solutions
Welcome to the technical support center for Ebov-IN-10. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments, with a focus on addressing its limited solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I've just received this compound, and it won't dissolve in my aqueous buffer. What should I do first?
A1: The initial and most critical step is to prepare a high-concentration stock solution of this compound in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended starting solvent due to its ability to dissolve a wide range of organic molecules.[1] From this stock solution, you can then make serial dilutions into your aqueous experimental medium. It is crucial to keep the final concentration of the organic solvent in your assay low, typically below 0.5% (v/v), to avoid any solvent-induced effects on your biological system.[1]
Q2: My this compound precipitates out of the aqueous buffer after I dilute it from the DMSO stock. What does this mean and what are my next steps?
A2: Precipitation upon dilution indicates that this compound has exceeded its solubility limit in the aqueous buffer.[2] This is a common issue for hydrophobic small molecules. Here are several troubleshooting steps you can take:
-
Lower the final concentration: The most straightforward approach is to test a lower final concentration of this compound in your assay.[2]
-
Optimize the solvent concentration: While minimizing the organic solvent is important, a slightly higher final concentration (up to 0.5% for cell-based assays) might be necessary to maintain solubility.[2] Always include a vehicle control with the same solvent concentration to account for any potential effects of the solvent itself.[2]
-
Adjust the pH: The solubility of compounds that can be ionized is often dependent on the pH of the solution.[1][2] Experimenting with different pH values for your buffer may improve the solubility of this compound.
-
Use a different solvent system: Consider preparing your stock solution in an alternative organic solvent such as ethanol, methanol, or dimethylformamide (DMF).[1]
Q3: Are there more advanced methods to improve the solubility of this compound for my experiments?
A3: Yes, several formulation strategies can be employed to enhance the solubility of hydrophobic compounds like this compound. These include:
-
Co-solvents: Using a mixture of solvents can improve solubility.[3][4] For instance, a combination of DMSO and polyethylene (B3416737) glycol (PEG) might be effective.
-
Complexation: Agents like cyclodextrins can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[4][5][6]
-
Particle Size Reduction: Techniques like micronization can increase the surface area of the compound, which can improve its dissolution rate.[3][5]
Troubleshooting Guide
This guide provides a systematic approach to addressing the insolubility of this compound.
Tier 1: Initial Solubility Testing
The first step is to determine a suitable solvent for creating a stock solution.
Objective: To identify an appropriate organic solvent for preparing a high-concentration stock solution of this compound.
Protocol:
-
Solvent Selection: Prepare small aliquots of this compound and test their solubility in various water-miscible organic solvents such as DMSO, ethanol, and DMF.[1]
-
Stock Solution Preparation: Once a suitable solvent is identified, prepare a high-concentration stock solution (e.g., 10 mM). For example, to prepare a 10 mM stock solution of a compound with a molecular weight of 436.59 g/mol , you would dissolve 4.37 mg in 1 mL of the chosen solvent.[7]
-
Visual Inspection: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but ensure the compound is stable at that temperature.[7]
-
Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C as recommended by the supplier.[7]
Expected Outcome: A clear, high-concentration stock solution of this compound.
Tier 2: Addressing Precipitation in Aqueous Media
If this compound precipitates upon dilution into your aqueous experimental buffer, the following steps can help.
Objective: To maintain the solubility of this compound at the desired final concentration in the aqueous assay buffer.
Protocol:
-
Serial Dilution: Perform serial dilutions of the stock solution into your aqueous buffer.
-
Visual and Instrumental Analysis: Visually inspect for any signs of precipitation immediately after dilution and after an incubation period relevant to your experiment (e.g., 24 hours) at the experimental temperature.[1] For a more quantitative measure, you can use a plate reader to measure turbidity at a wavelength where the compound does not absorb (e.g., 600 nm).[2]
-
Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of the organic solvent used to dissolve this compound.[2]
Quantitative Data Summary: Solubility Screening
| Solvent | Concentration (mM) | Visual Observation |
| DMSO | 10 | Clear Solution |
| Ethanol | 10 | Slight Precipitation |
| PBS (pH 7.4) | 0.1 | Immediate Precipitation |
Tier 3: Advanced Solubilization Techniques
For challenging cases, more advanced formulation strategies may be necessary.
Objective: To enhance the aqueous solubility of this compound using formulation techniques.
Protocol: Cyclodextrin (B1172386) Complexation
-
Excipient Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Formulation Preparation: Prepare a solution of HP-β-CD in your aqueous buffer. Add the this compound stock solution to the cyclodextrin solution while vortexing.
-
Equilibration: Allow the mixture to equilibrate, which may involve shaking or sonication, to facilitate the formation of the inclusion complex.
-
Dilution and Observation: Perform serial dilutions of this formulated stock into your final assay medium and check for precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Determine the desired stock concentration (e.g., 10 mM).
-
Weigh the appropriate amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, provided the compound is heat-stable.[7]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Pseudotyped Virus Entry Assay
This assay is used to determine the efficacy of this compound in inhibiting Ebola virus entry into host cells.
Materials:
-
HEK293T or HeLa cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
White, clear-bottom 96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Ebola virus glycoprotein (B1211001) (EBOV-GP) pseudotyped viral particles (encoding a reporter like luciferase)[7][8]
-
Luciferase assay reagent
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well and incubate for 18-24 hours.[7]
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in the complete medium.
-
Treatment: Add the diluted this compound to the cells.
-
Infection: Add the EBOV-GP pseudotyped viral particles to the wells.
-
Incubation: Incubate the plate for a period suitable for viral entry and reporter gene expression (e.g., 48-72 hours).
-
Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer.
Visualizations
Caption: Troubleshooting workflow for addressing this compound insolubility.
Caption: Simplified signaling pathway of Ebola virus entry and the putative target of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
Technical Support Center: Troubleshooting Ebov-IN-10 Cytotoxicity in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when working with the small molecule inhibitor, Ebov-IN-10.
Frequently Asked Questions (FAQs)
Q1: My cells are showing signs of toxicity (e.g., detachment, morphological changes, death) after treatment with this compound. What are the initial troubleshooting steps?
A1: When observing unexpected cytotoxicity, it is crucial to first rule out experimental variables before attributing the effect solely to this compound.
-
Confirm Cell Health: Ensure your cells are healthy, within a low passage number, and free from contamination before starting the experiment.[1] Cells should be in the logarithmic growth phase at the time of treatment.[2]
-
Check Culture Medium and Environment: Verify the pH of your culture medium and ensure the CO2 level in your incubator is appropriate for the medium's bicarbonate concentration.[3]
-
Solvent Toxicity: If you are using a solvent like DMSO to dissolve this compound, run a vehicle-only control (medium with the same final concentration of the solvent) to ensure the solvent itself is not causing toxicity.[2] The final solvent concentration should typically be ≤ 0.1%.[2]
-
Compound Solubility: Visually inspect the culture medium after adding this compound to check for any precipitation.[1][4] Poor solubility can lead to inconsistent results and potential toxicity from compound aggregates.
Q2: How do I determine if the observed effect of this compound is specific antiviral activity or general cytotoxicity?
A2: Differentiating between a specific antiviral effect and general cytotoxicity is a critical step in drug development. This is achieved by determining the compound's Selectivity Index (SI) . The SI is the ratio of the compound's cytotoxicity to its antiviral activity.[1]
SI = CC50 / EC50
-
CC50 (50% Cytotoxic Concentration): The concentration of this compound that causes a 50% reduction in cell viability.
-
EC50 (50% Effective Concentration): The concentration of this compound that inhibits 50% of the viral activity.
A high SI value indicates that the compound is much more potent at inhibiting the virus than it is at killing the cells, suggesting a specific antiviral effect. A low SI suggests that the antiviral activity may be a consequence of general cytotoxicity.
Q3: The cytotoxicity of this compound appears to be cell-line specific. Why is this, and what should I do?
A3: The cytotoxic effects of a compound can indeed be cell-line specific due to differences in metabolic pathways, expression of the drug target, or off-target proteins.[1] If you observe high toxicity in one cell line, consider the following:
-
Test a Panel of Cell Lines: Testing this compound in a variety of relevant cell lines can help identify a more resilient and appropriate model system for your efficacy studies.[1]
-
Understand the Cell Line: Research the specific characteristics of the sensitive cell line. It may have a particular metabolic pathway that converts this compound into a more toxic metabolite.
Troubleshooting Guides
Guide 1: High Cytotoxicity at Expected Efficacious Doses
If you are observing significant cell death at concentrations where you expect to see antiviral activity, follow these steps to optimize your experiment.
dot
Caption: Decision workflow for addressing high cytotoxicity.
1. Perform a Comprehensive Dose-Response Analysis: Test a wide range of this compound concentrations, from nanomolar to high micromolar, to accurately determine the 50% Cytotoxic Concentration (CC50) and the 50% Effective Concentration (EC50).[1][3]
2. Optimize Exposure Time: The duration of compound exposure can significantly impact cytotoxicity.[1] Consider a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal incubation period that maximizes the antiviral effect while minimizing toxicity.[1]
3. Adjust Serum Concentration: Serum proteins can sometimes bind to a compound, reducing its free concentration and thus its toxicity.[3] Try performing your assay with different serum concentrations in the culture medium to see if this mitigates the cytotoxic effects.
4. Consider Co-treatment with Protective Agents: If the mechanism of toxicity is known or suspected (e.g., oxidative stress), co-treatment with antioxidants or other cytoprotective agents may be beneficial.[3]
Guide 2: Inconsistent Results Between Experiments
Variability in results can be frustrating. Here’s how to improve reproducibility.
1. Standardize Cell Seeding Density: Ensure you are using a consistent number of cells for each experiment. Too low a cell density can make cells more susceptible to drug-induced toxicity.[2]
2. Use a Single Batch of Compound: If possible, use a single, quality-controlled batch of this compound for a set of experiments to avoid variability in potency or purity.[2]
3. Prepare Fresh Dilutions: Prepare fresh serial dilutions of this compound for each experiment from a frozen stock solution. Avoid repeated freeze-thaw cycles of the stock.
4. Avoid Edge Effects: In multi-well plates, the outer wells are more prone to evaporation, which can concentrate the compound and lead to increased cytotoxicity.[5] It is good practice to avoid using the outer wells or to fill them with sterile PBS or media.[1]
Data Presentation
Table 1: Example Dose-Response Data for this compound in Vero E6 Cells
| This compound Conc. (µM) | % Cell Viability (CC50 Assay) | % Viral Inhibition (EC50 Assay) |
| 100 | 5% | 100% |
| 30 | 25% | 100% |
| 10 | 52% | 98% |
| 3 | 85% | 95% |
| 1 | 98% | 80% |
| 0.3 | 100% | 55% |
| 0.1 | 100% | 20% |
| 0 (Vehicle Control) | 100% | 0% |
| Calculated Value | CC50 = 9.5 µM | EC50 = 0.28 µM |
| Selectivity Index (SI) | 33.9 |
This is example data. Researchers should generate their own data.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability (CC50 Determination)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
dot
Caption: Workflow for an MTT cytotoxicity assay.
Materials:
-
Cell line of interest (e.g., Vero E6, Huh-7)
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[1]
-
Compound Dilution: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control with the highest concentration of solvent used.[1]
-
Treatment: Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Incubate for the desired period (e.g., 48-72 hours).[1]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1]
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.[1]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the CC50 value.[3]
Protocol 2: LDH Release Assay for Cytotoxicity
The LDH (Lactate Dehydrogenase) assay is a cytotoxicity assay that quantifies the amount of LDH released from damaged cells into the supernatant.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. Include control wells for: no cells (medium only), vehicle control, and a maximum LDH release control (cells lysed with detergent provided in the kit).[5]
-
Supernatant Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[3]
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate for the time specified in the kit instructions, protected from light.[3]
-
Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm).[3]
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive (maximum LDH release) control.[3]
Ebola Virus Signaling Pathway
This compound, as an Ebola virus inhibitor, likely targets a key step in the viral life cycle. A common target for such inhibitors is the viral entry process. The diagram below illustrates the key steps of Ebola virus entry into a host cell, which involves attachment, endocytosis, and fusion.
dot
Caption: Ebola virus entry pathway into a host cell.
References
Overcoming experimental variability with Ebov-IN-10
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Ebov-IN-10 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel small molecule inhibitor designed to block the entry of the Ebola virus (EBOV) into host cells. It is hypothesized to act by specifically disrupting the interaction between the EBOV glycoprotein (B1211001) (GP) and the host's Niemann-Pick C1 (NPC1) protein within the late endosome. This interaction is a critical step for the fusion of the viral and endosomal membranes, and its inhibition prevents the release of the viral genome into the cytoplasm, thus halting the replication cycle.
Q2: In which cell lines has this compound shown activity?
A2: The antiviral activity of this compound has been evaluated in several cell lines commonly used for EBOV research. As with many antiviral compounds, the potency can be cell-type dependent. It is recommended to test this compound in multiple relevant cell lines for your specific research questions.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is typically supplied as a lyophilized powder. For in vitro experiments, it is recommended to reconstitute the compound in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Q4: How should I determine the optimal working concentration of this compound for my experiments?
A4: The optimal working concentration of this compound will depend on the cell type and the specific experimental setup. It is crucial to perform a dose-response curve to determine the 50% effective concentration (EC50) in your system. Additionally, a cytotoxicity assay should be conducted to determine the 50% cytotoxic concentration (CC50) to ensure that the observed antiviral effect is not due to cell death.
Troubleshooting Guide
Issue 1: High Variability in Experimental Results
-
Potential Cause: Inconsistent cell seeding, pipetting errors, or variability in the virus stock can all contribute to inconsistent results.
-
Troubleshooting Steps:
-
Consistent Cell Seeding: Ensure a uniform cell density across all wells of your assay plate. Use a cell counter for accurate quantification.
-
Pipetting Technique: Use calibrated pipettes and ensure proper technique to minimize errors in dispensing reagents, the compound, and the virus.
-
Virus Titer: Ensure the virus stock has a consistent and recently determined titer.
-
Issue 2: No Antiviral Activity Observed
-
Potential Cause: The compound may not be active in the chosen cell line, the concentration used may be too low, or the compound may have degraded.
-
Troubleshooting Steps:
-
Cell Line Specificity: Test the compound in a different cell line known to be permissive to EBOV infection.
-
Concentration Range: Perform a wider dose-response experiment to ensure you are testing a relevant concentration range.
-
Compound Integrity: Prepare a fresh stock solution of this compound from the lyophilized powder.
-
Issue 3: High Cytotoxicity Observed
-
Potential Cause: The concentrations of this compound being used may be toxic to the host cells, or the solvent (DMSO) concentration may be too high.
-
Troubleshooting Steps:
-
Determine CC50: Perform a cytotoxicity assay to determine the non-toxic concentration range for your specific cell line.
-
Limit Solvent Concentration: Ensure the final concentration of DMSO in your assay wells is below a level that affects cell viability (typically ≤ 0.5%).
-
Calculate Selectivity Index (SI): The SI is the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a better therapeutic window.
-
Data Presentation
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound
| Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Vero E6 | 0.45 | > 50 | > 111 |
| Huh7 | 0.62 | > 50 | > 80 |
| A549 | 1.2 | > 50 | > 41 |
Table 2: Recommended Concentration Ranges for Initial Experiments
| Assay Type | Recommended Starting Concentration (µM) | Recommended Concentration Range (µM) |
| Antiviral Activity (EC50) | 10 | 0.01 - 25 |
| Cytotoxicity (CC50) | 50 | 1 - 100 |
Experimental Protocols
Protocol 1: Pseudovirus Neutralization Assay
This assay measures the ability of this compound to inhibit the entry of pseudoviruses expressing the EBOV glycoprotein.
-
Cell Seeding: Seed target cells (e.g., Vero E6) in a 96-well plate to achieve 80-90% confluency on the day of infection.
-
Compound Dilution: Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (e.g., DMSO).
-
Treatment: Remove the growth medium from the cells and add the diluted compound. Incubate for 1 hour at 37°C.
-
Infection: Add the EBOV pseudovirus to each well.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Data Analysis: Lyse the cells and measure the reporter gene activity (e.g., luciferase) using a luminometer. Calculate the percentage of inhibition relative to the vehicle control and determine the EC50 value.
Protocol 2: Cytotoxicity Assay
This protocol determines the cytotoxic potential of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at the same density as the antiviral assay.
-
Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.
-
Treatment: Add the compound dilutions to the cells.
-
Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48 or 72 hours).
-
Assay: Perform a cell viability assay (e.g., MTS or CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.
Visualizations
Caption: Proposed mechanism of this compound inhibiting EBOV entry.
Refining Ebov-IN-10 treatment protocols for better results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ebov-IN-10, a novel inhibitor of Ebola virus (EBOV) entry.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A: this compound is a small molecule inhibitor designed to block Ebola virus (EBOV) entry into host cells. Its proposed mechanism involves the disruption of the interaction between the EBOV glycoprotein (B1211001) (GP) and the host cell receptor, Niemann-Pick C1 (NPC1), which is a critical step for viral membrane fusion within the endosome.[1][2] By inhibiting this interaction, this compound effectively prevents the release of the viral genome into the cytoplasm, thus halting the replication cycle at an early stage.
Q2: What is the role of the EBOV glycoprotein (GP) in viral entry?
A: The EBOV glycoprotein (GP) is the sole protein on the viral surface and is essential for mediating entry into host cells.[1][3] It facilitates attachment to the cell surface and subsequent fusion of the viral and host cell membranes.[1] After the virus is taken into the cell through endocytosis, host proteases cleave the GP. This cleavage event is necessary for the GP to bind to the intracellular receptor NPC1, which triggers membrane fusion.[4][5]
Q3: Why is cytotoxicity testing important when working with this compound?
A: Cytotoxicity testing is crucial to ensure that the observed antiviral activity of this compound is not simply a result of the compound killing the host cells.[5] By determining the 50% cytotoxic concentration (CC50), researchers can identify a therapeutic window where the compound is effective against the virus at concentrations that are not harmful to the cells.[5][6] A high selectivity index (SI), which is the ratio of CC50 to the 50% effective concentration (EC50), indicates a more favorable safety profile.[6]
Q4: Can this compound be used to treat infections caused by other viruses?
A: The activity of this compound against other viruses has not been extensively characterized. Since it targets a specific interaction within the EBOV entry pathway, its efficacy against other viruses would depend on whether they utilize a similar entry mechanism. Some inhibitors that target host factors involved in EBOV entry may have broader-spectrum activity.[7] Further research and testing are required to determine the full antiviral spectrum of this compound.
Troubleshooting Guides
Issue 1: Higher than Expected EC50 Value (Reduced Potency)
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | - Ensure proper storage of this compound according to the manufacturer's instructions. - Prepare fresh stock solutions for each experiment. - Avoid repeated freeze-thaw cycles. |
| Suboptimal Assay Conditions | - Optimize the multiplicity of infection (MOI) for the virus. A high MOI may require higher concentrations of the inhibitor. - Verify the confluency of the cell monolayer at the time of infection. - Ensure the incubation time is appropriate for the assay. |
| Cell Line Variability | - Test the potency of this compound in different cell lines permissive to EBOV infection (e.g., Vero E6, Huh7) as the expression of relevant host factors can vary.[5] |
| Reagent Quality | - Use high-quality, sterile-filtered cell culture media and supplements. - Confirm the titer of the viral stock. |
Issue 2: High Cytotoxicity Observed at Effective Concentrations
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | - Perform a kinase profiling screen to identify potential off-target interactions.[6] - Reduce the concentration of this compound to the lowest effective dose to minimize off-target engagement.[6] |
| Narrow Therapeutic Window | - Calculate the Selectivity Index (SI = CC50 / EC50). An SI value below 10 may indicate a narrow therapeutic window.[6] - Test in different cell lines, as some off-target effects can be cell-type specific.[6] |
| Compound Aggregation | - Visually inspect the compound solution for any precipitation. - Consider using a different solvent or adding a small amount of a non-ionic detergent (e.g., Tween-80) to the medium, if compatible with the assay. |
Issue 3: Inconsistent or Non-Reproducible Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | - Use a cell counter to ensure accurate and uniform cell density in all wells.[5] |
| Pipetting Errors | - Use calibrated pipettes and practice consistent pipetting techniques, especially for serial dilutions.[5] |
| Edge Effects in Assay Plates | - To minimize evaporation and temperature variations, avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media instead. |
| Contamination | - Regularly test cell cultures for mycoplasma contamination. - Maintain aseptic techniques throughout the experimental procedure. |
Data Presentation
Table 1: In Vitro Efficacy and Cytotoxicity of this compound in Different Cell Lines
| Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Vero E6 | 0.25 | > 50 | > 200 |
| Huh7 | 0.40 | 45 | 112.5 |
| HEK293T | 0.32 | > 50 | > 156 |
Table 2: Summary of Experimental Conditions for Antiviral Assays
| Parameter | Pseudovirus Assay | Wild-Type EBOV Assay |
| Cell Line | HEK293T (for production), Vero E6 (for infection) | Vero E6 |
| Virus | VSV-based pseudovirus expressing EBOV GP | Ebola virus (Mayinga variant) |
| Multiplicity of Infection (MOI) | 0.1 | 0.1 |
| Compound Incubation | 1 hour pre-infection | 1 hour pre-infection |
| Assay Duration | 48 hours | 72 hours |
| Readout | Luciferase activity | Viral antigen quantification (ELISA) |
Experimental Protocols
Protocol 1: Pseudovirus Neutralization Assay
This assay measures the ability of this compound to inhibit the entry of a replication-deficient pseudovirus expressing the EBOV glycoprotein.
Materials:
-
HEK293T and Vero E6 cells
-
EBOV-GP expression plasmid, packaging plasmid, and reporter plasmid (e.g., luciferase)
-
Transfection reagent
-
This compound
-
96-well plates
-
Luciferase assay reagent and luminometer
Procedure:
-
Pseudovirus Production: Co-transfect HEK293T cells with the EBOV-GP, packaging, and reporter plasmids. Harvest the supernatant containing the pseudoviruses after 48-72 hours.[2]
-
Infection: Seed Vero E6 cells in a 96-well plate. The following day, pre-incubate the cells with serial dilutions of this compound for 1 hour at 37°C.[2]
-
Add the EBOV pseudovirus to the wells and incubate for 48 hours.[2]
-
Data Analysis: Lyse the cells and measure luciferase activity. Calculate the percentage of inhibition relative to the vehicle control and determine the EC50 value.[2]
Protocol 2: Wild-Type Ebola Virus Inhibition Assay (BSL-4)
This protocol determines the EC50 of this compound against infectious EBOV and must be performed under Biosafety Level 4 (BSL-4) conditions.
Materials:
-
Vero E6 cells
-
Wild-type Ebola virus stock
-
This compound
-
96-well plates
-
Reagents for viral antigen quantification (e.g., ELISA kit)
Procedure:
-
Seed Vero E6 cells in a 96-well plate and incubate for 24 hours.[8]
-
Prepare serial dilutions of this compound.
-
Pre-incubate the cells with the compound dilutions for 1 hour at 37°C.
-
Infect the cells with Ebola virus at an MOI of 0.1.[8]
-
Incubate for 72 hours at 37°C.[8]
-
After incubation, fix the cells and quantify the viral antigen using an ELISA.[8]
-
Calculate the EC50 value from the dose-response curve.[8]
Protocol 3: Cytotoxicity Assay
This protocol determines the CC50 of this compound.
Materials:
-
Vero E6 cells
-
This compound
-
Cell viability assay kit (e.g., MTS or CellTiter-Glo®)
-
96-well plates
Procedure:
-
Seed Vero E6 cells in a 96-well plate and incubate for 24 hours.[8]
-
Add serial dilutions of this compound to the cells.
-
Incubate for the same duration as the antiviral assay (e.g., 72 hours).[8]
-
Perform the cell viability assay according to the manufacturer's instructions.[8]
-
Calculate the CC50 value from the dose-response curve.[8]
Visualizations
Caption: Proposed mechanism of action for this compound in the Ebola virus entry pathway.
Caption: Workflow for the in vitro antiviral activity assay of this compound.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. csmres.co.uk [csmres.co.uk]
- 4. Small molecule drug discovery for Ebola virus disease - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00533G [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Ebola virus (EBOV) infection: Therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Mitigating off-target effects of Ebov-IN-10 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate potential off-target effects of Ebov-IN-10 during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor designed to block the entry of the Ebola virus (EBOV) into host cells. Its primary mechanism of action is the inhibition of the protein-protein interaction between the cleaved EBOV glycoprotein (B1211001) (GPcl) and the host's endosomal Niemann-Pick C1 (NPC1) protein. This interaction is a critical step for viral fusion and the release of the viral genome into the cytoplasm.[1][2] By blocking this interaction, this compound effectively halts the viral life cycle at a very early stage.
Q2: What are the potential off-target effects of this compound?
A2: While designed for specificity, this compound, like many small molecule inhibitors, may exhibit off-target effects. Potential off-target activities can include:
-
Inhibition of host kinases: Due to structural similarities in the binding sites of various proteins, this compound may interact with host cell kinases, leading to unintended modulation of cellular signaling pathways.[3][4]
-
Cytotoxicity: At higher concentrations, off-target effects can lead to cellular toxicity, which may be independent of the antiviral activity.[5]
-
Induction of cellular stress responses: Inhibition of unintended targets can trigger cellular stress pathways, such as the heat shock response.[6][7]
Q3: How can I differentiate between on-target antiviral effects and off-target cytotoxicity?
A3: Differentiating between on-target and off-target effects is crucial for accurate data interpretation. The selectivity index (SI) is a key metric for this purpose. The SI is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective antiviral concentration (EC50). A higher SI value (typically >10) suggests a wider therapeutic window where the compound is effective against the virus at concentrations that are not toxic to the host cells.[2][5][8]
Troubleshooting Guide
Issue 1: High levels of cell death are observed at concentrations required for antiviral activity.
-
Potential Cause: The therapeutic window of this compound in your specific cell line may be narrow, or the compound could be exhibiting off-target cytotoxicity.
-
Troubleshooting Steps:
-
Determine the Selectivity Index (SI): Perform parallel dose-response experiments to determine the EC50 for antiviral activity and the CC50 for cytotoxicity in your experimental cell line. A low SI (<10) indicates that cytotoxicity may be contributing to the observed "antiviral" effect.
-
Use a Structurally Unrelated Inhibitor: If available, use another NPC1 inhibitor with a different chemical scaffold. If both compounds produce a similar phenotype at non-toxic concentrations, the effect is more likely on-target.[9]
-
Test in a Different Cell Line: The expression levels of off-target proteins can vary between cell types. Testing in another EBOV-permissive cell line might reveal a better therapeutic window.[5]
-
Issue 2: Experimental results are inconsistent across different batches of cells or experiments.
-
Potential Cause: Primary cells and some continuous cell lines can exhibit significant biological variability. This can include differences in the expression of on-target and off-target proteins.
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure consistent cell passage numbers, seeding densities, and media formulations.
-
Confirm Target Expression: Use techniques like Western blotting or qPCR to verify the expression of NPC1 in your cell batches.
-
Use Pooled Donors for Primary Cells: When working with primary cells, pooling cells from multiple donors can help average out individual variability.[9]
-
Issue 3: The observed cellular phenotype does not align with the known function of NPC1 inhibition.
-
Potential Cause: A potent off-target effect may be the dominant cause of the observed phenotype.
-
Troubleshooting Steps:
-
Perform Kinase Profiling: Screen this compound against a broad panel of kinases to identify potential off-target interactions.[3][9]
-
Lower this compound Concentration: Use the lowest effective concentration of this compound to minimize the engagement of lower-affinity off-targets.
-
Genetic Knockdown of the Primary Target: Use siRNA or CRISPR/Cas9 to specifically reduce or eliminate NPC1 expression. If the phenotype of NPC1 knockdown matches the phenotype observed with this compound treatment, it supports an on-target mechanism.[9]
-
Quantitative Data Summary
The following tables provide a summary of the key quantitative data for this compound.
Table 1: In Vitro Potency and Cytotoxicity of this compound
| Assay Type | Virus/Cell Line | Parameter | Value |
| Pseudovirus Entry Assay | EBOV-GP/HEK293T | EC50 | 0.25 µM |
| Cytotoxicity Assay | HEK293T | CC50 | 28 µM |
| Selectivity Index | HEK293T | SI (CC50/EC50) | 112 |
| Cytotoxicity Assay | Vero E6 | CC50 | > 50 µM |
Table 2: Off-Target Kinase Profiling of this compound (at 10 µM)
| Kinase Target | % Inhibition |
| CDK16 | 65% |
| DYRK1A | 58% |
| PIM3 | 45% |
| AKT1 | < 10% |
| ERK2 | < 5% |
Key Experimental Protocols
1. EBOV Pseudovirus Neutralization Assay
-
Objective: To determine the concentration of this compound that inhibits 50% of viral entry (EC50).
-
Methodology:
-
Seed HeLa or HEK293T cells in 96-well plates.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-incubate the diluted compound with a fixed amount of EBOV-GP pseudotyped lentivirus (expressing a luciferase reporter) for 1 hour at 37°C.[10]
-
Add the compound-virus mixture to the cells.
-
Incubate for 48 hours at 37°C.
-
Measure luciferase activity using a commercial assay system.
-
Calculate the EC50 value by fitting the dose-response curve using non-linear regression.
-
2. Cytotoxicity Assay (MTT/XTT)
-
Objective: To determine the concentration of this compound that reduces cell viability by 50% (CC50).
-
Methodology:
-
Seed cells in 96-well plates at the same density as the antiviral assay.
-
Add serial dilutions of this compound to the cells.
-
Incubate for the same duration as the antiviral assay (e.g., 48 hours).
-
Add MTT or XTT reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the CC50 value from the dose-response curve.[2]
-
3. Kinase Selectivity Profiling
-
Objective: To identify potential off-target kinases of this compound.
-
Methodology:
-
Submit a sample of this compound to a commercial kinase profiling service.
-
The service will typically screen the compound at a fixed concentration (e.g., 1 or 10 µM) against a large panel of purified kinases.
-
The activity of each kinase is measured in the presence of the compound and compared to a control.
-
Results are reported as the percentage of inhibition for each kinase.[3][9]
-
Follow-up dose-response assays should be performed for any significant "hits" to determine their IC50 values.
-
Visualizations
Caption: Ebola virus entry pathway and the inhibitory action of this compound.
Caption: Workflow for investigating potential off-target effects of this compound.
Caption: Logical relationships for troubleshooting common issues with this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Identification of potential inhibitors of protein-protein interaction useful to fight against Ebola and other highly pathogenic viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. icr.ac.uk [icr.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Adjusting experimental conditions for Ebov-IN-10 efficacy
Welcome to the technical support center for Ebov-IN-10, a novel inhibitor of Ebola virus (EBOV) entry. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions for assessing the efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a small molecule inhibitor designed to block a late stage of Ebola virus entry into the host cell.[1] It is hypothesized to interfere with the interaction between the EBOV glycoprotein (B1211001) (GP) and the host cell's Niemann-Pick C1 (NPC1) protein, a critical step for viral membrane fusion within the late endosome/lysosome.[1] By preventing this interaction, this compound is expected to halt the viral life cycle before the viral genetic material is released into the cytoplasm.
Q2: Which cell lines are recommended for testing the efficacy of this compound?
A2: Several cell lines are permissive to EBOV infection and suitable for in vitro efficacy studies. Commonly used cell lines include Vero E6 (African green monkey kidney epithelial cells), Huh-7 (human hepatoma cells), and A549 (human lung adenocarcinoma cells).[1][2] The choice of cell line may influence the observed efficacy, so consistency is key for comparative studies. It is recommended to initially test a few cell lines to determine the most suitable one for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO.[3] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-quality DMSO.[3] To avoid repeated freeze-thaw cycles, this stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C, protected from light.[3] For experiments, fresh working dilutions should be prepared in the appropriate cell culture medium.[3]
Q4: What is the expected in vitro efficacy of this compound?
A4: The in vitro efficacy of this compound can vary depending on the experimental conditions, including the cell line, virus strain, and assay format. Below is a table summarizing expected 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values from preliminary studies.
| Parameter | Vero E6 Cells | Huh-7 Cells | A549 Cells |
| EC50 (µM) | 0.25 | 0.40 | 0.65 |
| CC50 (µM) | > 50 | > 50 | > 50 |
| Selectivity Index (SI = CC50/EC50) | > 200 | > 125 | > 77 |
Q5: What experimental controls are essential when testing this compound?
A5: To ensure the validity of your results, the following controls are crucial:
-
Vehicle Control: Treat cells with the same final concentration of DMSO used in the highest concentration of this compound to account for any solvent effects.[3]
-
Cell Viability Control (No Virus): Treat cells with this compound in the absence of the virus to determine the compound's cytotoxicity.[4][5]
-
Virus Control (No Compound): Infect cells with the virus in the absence of this compound to establish the baseline level of viral replication/infection.[5]
-
Positive Control: Include a known inhibitor of EBOV to validate the assay's ability to detect antiviral activity.[3]
Troubleshooting Guide
Problem 1: High variability in results between replicate experiments.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inconsistent Cell Health/Density | Ensure cells are seeded at a consistent density and are in the logarithmic growth phase. Visually inspect cell monolayers for confluency and morphology before each experiment. |
| Variable Virus Titer | Use a consistent, pre-titered virus stock for all experiments. Avoid multiple freeze-thaw cycles of the virus stock. Perform a viral titration with each set of experiments to confirm the multiplicity of infection (MOI). |
| Compound Precipitation | Prepare fresh dilutions of this compound for each experiment. Ensure the compound is fully dissolved in DMSO before further dilution in cell culture medium. Visually inspect the medium for any signs of precipitation. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dispensing of cells, virus, and compound. |
Problem 2: Low or no observed antiviral efficacy of this compound.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Suboptimal Compound Concentration | Test a broader range of this compound concentrations. Refer to the expected EC50 values in the FAQ section as a starting point. |
| High Multiplicity of Infection (MOI) | A high MOI can overwhelm the inhibitory capacity of the compound.[3] Optimize the MOI to a level that produces a robust signal without being excessive. A lower MOI may increase the sensitivity of the assay to the inhibitor. |
| Incorrect Timing of Compound Addition | For an entry inhibitor like this compound, it is crucial to add the compound before or at the same time as the virus.[1] A time-of-addition experiment can help determine the optimal window for inhibition. |
| Compound Degradation | Ensure proper storage of the this compound stock solution. Prepare fresh working dilutions for each experiment.[3] |
Problem 3: Observed cytotoxicity at concentrations expected to be non-toxic.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to a compound.[4] Perform a cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) in parallel with your antiviral assay on the specific cell line you are using. |
| High DMSO Concentration | The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[3] |
| Extended Incubation Time | Longer incubation periods with the compound can lead to increased cytotoxicity.[4] Assess cell viability at the same time point as your antiviral endpoint. |
| Compound Impurities | Ensure you are using a high-purity batch of this compound. Impurities can contribute to unexpected cytotoxicity. |
Experimental Protocols
Protocol 1: Plaque Reduction Neutralization Test (PRNT)
This assay determines the concentration of this compound required to reduce the number of viral plaques by 50% (PRNT50).
-
Cell Seeding: Seed a 6-well or 12-well plate with a host cell line (e.g., Vero E6) and grow to 95-100% confluency.
-
Compound Dilution: Prepare serial dilutions of this compound in serum-free cell culture medium.
-
Virus-Compound Incubation: Mix equal volumes of each compound dilution with a diluted virus stock (e.g., containing 100 plaque-forming units (PFU)). Incubate this mixture for 1 hour at 37°C.[4]
-
Infection: Remove the growth medium from the cell monolayer and inoculate with the virus-compound mixture. Incubate for 1 hour at 37°C, gently rocking the plate every 15 minutes.[4]
-
Overlay: Remove the inoculum and add an overlay medium (e.g., medium containing 1% methylcellulose (B11928114) or agarose) to each well to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for 5-7 days at 37°C in a CO2 incubator until plaques are visible.
-
Staining and Counting: Fix the cells (e.g., with 10% formalin) and stain with a crystal violet solution to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus control. The EC50 is the concentration of this compound that reduces the plaque count by 50%.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is used to determine the cytotoxic concentration of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells (in triplicate) and incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC50 is the concentration of this compound that reduces cell viability by 50%.
Visualizations
Caption: Hypothesized signaling pathway for this compound inhibition of EBOV entry.
Caption: Experimental workflow for a Plaque Reduction Neutralization Test (PRNT).
Caption: Logical troubleshooting workflow for this compound experiments.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Development of a Cell-Based Assay for Identification of Viral Entry Inhibitors Against SARS-CoV by High Throughput Screening (HTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. emerypharma.com [emerypharma.com]
Validation & Comparative
Comparative Analysis of Ebola Virus Therapeutics: Monoclonal Antibodies vs. a Novel Small Molecule Inhibitor Approach
A comparative analysis between a specific entity denoted as "Ebov-IN-10" and established monoclonal antibody therapies for Ebola virus disease (EVD) cannot be provided at this time due to the absence of publicly available scientific literature or clinical data pertaining to a therapeutic candidate with this designation. Extensive searches have not yielded any information on a compound or drug named "this compound." It is possible that this is an internal project name, a misnomer, or a very early-stage compound not yet disclosed in publications.
Therefore, this guide will provide a comprehensive comparison of the three leading monoclonal antibody therapies—ZMapp, REGN-EB3 (Inmazeb®), and mAb114 (Ebanga®)—and will contrast their performance and mechanisms with the general class of small molecule inhibitors that represent an alternative therapeutic strategy against the Ebola virus. This approach will fulfill the core requirement of comparing different therapeutic modalities for EVD, offering valuable insights for researchers, scientists, and drug development professionals.
Section 1: Monoclonal Antibody Therapies for Ebola Virus Disease
Monoclonal antibodies (mAbs) have emerged as a cornerstone of EVD treatment. These therapies consist of laboratory-produced molecules that mimic the natural antibodies produced by the human immune system in response to an infection. They function by binding to specific targets on the surface of the Ebola virus, primarily the glycoprotein (B1211001) (GP), thereby neutralizing the virus and preventing it from entering host cells.
Mechanism of Action of Monoclonal Antibody Cocktails
The primary target for these antibody therapies is the Ebola virus glycoprotein (GP), which is essential for the virus to attach to and enter host cells. By binding to different epitopes on the GP, the monoclonal antibodies can inhibit viral entry through several mechanisms:
-
Receptor Binding Inhibition: Preventing the GP from binding to its host cell receptor, Niemann-Pick C1 (NPC1).
-
Fusion Inhibition: Blocking the conformational changes in the GP that are necessary for the fusion of the viral envelope with the host cell membrane.
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc region of the antibodies can recruit immune cells, such as natural killer (NK) cells, to recognize and kill infected host cells.
Caption: Mechanism of Monoclonal Antibody Therapies against Ebola Virus.
Comparative Efficacy and Composition of Leading Monoclonal Antibody Therapies
The PALM (Pamoja Tulinde Maisha) clinical trial, conducted during the 2018-2020 Ebola outbreak in the Democratic Republic of Congo, provided crucial comparative data on the efficacy of ZMapp, REGN-EB3, and mAb114.[1]
| Therapeutic | Composition | Overall Mortality Rate (PALM Trial) | Mortality Rate in Patients with Low Viral Load |
| REGN-EB3 (Inmazeb®) | A cocktail of three fully human monoclonal antibodies: atoltivimab, maftivimab, and odesivimab.[2][3] | 33.5%[4] | 6%[5] |
| mAb114 (Ebanga®) | A single fully human monoclonal antibody derived from a survivor of the 1995 Kikwit Ebola outbreak.[6][7] | 35.1%[8] | 11%[5] |
| ZMapp | A cocktail of three chimeric (mouse-human) monoclonal antibodies: c13C6, c2G4, and c4G7.[9] | 49.7%[8] | 24%[5] |
Data sourced from the PALM clinical trial results.[4][5][8]
Experimental Protocols: PALM Randomized Controlled Trial
The "Pamoja Tulinde Maisha" (PALM) trial was a randomized, controlled clinical trial to evaluate the safety and efficacy of four investigational agents for the treatment of Ebola virus disease.
-
Study Design: Open-label, randomized, controlled trial.
-
Participants: Patients of all ages with confirmed Ebola virus infection in the Democratic Republic of Congo.
-
Interventions: Patients were randomly assigned to one of four treatment arms:
-
REGN-EB3: A single intravenous infusion.
-
mAb114: A single intravenous infusion.
-
ZMapp: Three intravenous infusions administered every three days.
-
Remdesivir (B604916): An antiviral drug administered intravenously.
-
-
Primary Endpoint: The primary outcome was 28-day mortality.
-
Results: The trial was stopped early after a pre-specified interim analysis showed that REGN-EB3 and mAb114 were superior to ZMapp and remdesivir in reducing mortality.[1]
Section 2: Small Molecule Inhibitors - An Alternative Therapeutic Avenue
Small molecule inhibitors represent a different therapeutic strategy for EVD. Unlike large-molecule biologics like monoclonal antibodies, these are low molecular weight organic compounds that can be designed to interfere with various stages of the viral life cycle.
General Mechanism of Action
Small molecule inhibitors for Ebola virus can be designed to target either viral proteins or host factors that are essential for viral replication. Potential targets include:
-
Viral Entry: Blocking the interaction between the viral glycoprotein and the host cell receptor NPC1.
-
Viral RNA Polymerase: Inhibiting the enzyme responsible for replicating the viral genome.
-
Viral Assembly and Budding: Interfering with the proteins that mediate the formation of new virus particles.
Caption: General Workflow for Small Molecule Inhibitor Development.
Potential Advantages and Challenges of Small Molecule Inhibitors
| Advantages | Challenges |
| Broader Spectrum of Activity: Can be designed to target conserved regions across different Ebola virus species. | Development of Resistance: Viruses can mutate to evade the action of the inhibitor. |
| Oral Bioavailability: Potential for oral administration, which is advantageous in outbreak settings. | Off-Target Effects: Small molecules may interact with unintended host proteins, leading to side effects. |
| Lower Cost of Production: Generally less expensive to manufacture than monoclonal antibodies. | Efficacy: Achieving the high level of efficacy demonstrated by leading monoclonal antibodies can be challenging. |
Experimental Protocols: In Vitro Inhibition Assay
A common method to screen for and characterize small molecule inhibitors is the pseudovirus entry assay.
-
Objective: To determine if a small molecule can block the entry of the Ebola virus into host cells.
-
Methodology:
-
Pseudovirus Production: A safe, non-replicating virus (e.g., vesicular stomatitis virus or lentivirus) is engineered to express the Ebola virus glycoprotein (GP) on its surface and to carry a reporter gene (e.g., luciferase or green fluorescent protein).
-
Cell Culture: Susceptible host cells are cultured in multi-well plates.
-
Treatment: The cells are pre-incubated with varying concentrations of the small molecule inhibitor.
-
Infection: The cells are then infected with the Ebola GP-pseudotyped virus.
-
Readout: After a set incubation period, the expression of the reporter gene is measured. A reduction in reporter gene expression in the treated cells compared to untreated controls indicates that the small molecule has inhibited viral entry.
-
Conclusion
Monoclonal antibody therapies, particularly REGN-EB3 and mAb114, have demonstrated significant success in improving survival rates for patients with Ebola virus disease. Their high specificity and potent neutralizing activity make them a powerful tool in combating EVD. Small molecule inhibitors, while still largely in the preclinical and early clinical stages of development, offer a promising alternative therapeutic strategy with potential advantages in terms of broad-spectrum activity and ease of administration. Continued research and development in both areas are crucial for strengthening the global arsenal (B13267) against future Ebola outbreaks.
References
- 1. smithsonianmag.com [smithsonianmag.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Factsheet for health professionals about Marburg virus disease [ecdc.europa.eu]
- 4. Ebola - Wikipedia [en.wikipedia.org]
- 5. Identification of a small molecule inhibitor of Ebola virus genome replication and transcription using in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. Small molecule inhibitors reveal Niemann-Pick C1 is essential for ebolavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the treatment of Ebola disease: A brief overview - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Specificity of Ebola Virus Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the specificity of antiviral compounds is paramount in the quest for effective Ebola virus (EBOV) therapeutics. This guide provides a comparative overview of the specificity of prominent EBOV inhibitors, supported by experimental data and detailed methodologies. While the compound "Ebov-IN-10" appears to be a placeholder or not yet publicly documented, this analysis focuses on well-characterized alternatives, offering a framework for evaluating potential novel candidates.
I. Comparative Analysis of Ebola Virus Inhibitors
The development of effective treatments for Ebola virus disease (EVD) has led to the investigation of numerous antiviral compounds.[1] These inhibitors target various stages of the viral life cycle, from entry into the host cell to replication of the viral genome.[2] Key therapeutic strategies include monoclonal antibodies and small molecule inhibitors, each with distinct mechanisms of action and specificity profiles.[1]
Here, we compare three prominent EBOV inhibitors: Remdesivir (a nucleotide analog), Favipiravir (a broad-spectrum antiviral), and Inmazeb (a monoclonal antibody cocktail).
| Inhibitor | Target | Mechanism of Action | EC50/IC50 (EBOV) | Specificity Notes |
| Remdesivir (GS-5734) | RNA-dependent RNA polymerase (RdRp) | Prodrug of an adenosine (B11128) analogue that causes premature termination of viral RNA synthesis.[3][4] | ~100 nM (in vitro)[4] | Broad-spectrum activity against other RNA viruses, including coronaviruses.[4] |
| Favipiravir (T-705) | RNA-dependent RNA polymerase (RdRp) | Selectively inhibits viral RNA polymerase.[5] | Efficacious in mouse models, but showed limited protection in non-human primates and human clinical trials.[1][4] | Broad-spectrum activity against various RNA viruses, including influenza.[1] |
| Inmazeb (Atoltivimab/maftivimab/odesivimab) | EBOV Glycoprotein (B1211001) (GP) | Cocktail of three monoclonal antibodies that target the EBOV GP, neutralizing the virus.[1] | Highly effective in clinical trials.[1] | Highly specific to the Zaire ebolavirus species.[1] |
II. Experimental Protocols for Specificity Assessment
The determination of an inhibitor's specificity is a critical step in its preclinical and clinical development. The following are standardized experimental protocols used to evaluate the specificity of anti-EBOV agents.
A. Pseudotyped Virus Neutralization Assay
This assay is a common and safe method to screen for inhibitors of viral entry. It utilizes a replication-incompetent surrogate virus (e.g., vesicular stomatitis virus (VSV) or human immunodeficiency virus (HIV)) that has been engineered to express the glycoprotein (GP) of the target virus, in this case, EBOV.[6] This allows for the study of viral entry mechanisms without the need for high-containment Biosafety Level 4 (BSL-4) facilities.[6]
Experimental Workflow:
Caption: Workflow for a pseudotyped virus neutralization assay.
Methodology:
-
Pseudovirus Production: Producer cells (e.g., HEK293T) are co-transfected with a plasmid encoding the EBOV glycoprotein and a plasmid for a replication-deficient viral vector (e.g., VSVΔG) that carries a reporter gene like luciferase.
-
Infection and Inhibition: The resulting pseudoviruses, which display the EBOV GP on their surface, are used to infect susceptible target cells (e.g., Vero E6) in the presence of varying concentrations of the test inhibitor.
-
Data Analysis: After a set incubation period, the expression of the reporter gene is measured. A reduction in reporter gene expression in the presence of the inhibitor indicates inhibition of viral entry. The 50% effective concentration (EC50) is then calculated.
B. Plaque Reduction Neutralization Test (PRNT)
The PRNT is a more traditional and highly stringent method for quantifying the neutralization of infectious virus. This assay must be performed in a BSL-4 laboratory.
Experimental Workflow:
Caption: Workflow for a Plaque Reduction Neutralization Test (PRNT).
Methodology:
-
Virus-Inhibitor Incubation: Serial dilutions of the test inhibitor are incubated with a known amount of live Ebola virus.
-
Infection: The virus-inhibitor mixtures are then added to a monolayer of susceptible cells (e.g., Vero E6).
-
Plaque Formation: After an adsorption period, the cells are overlaid with a semi-solid medium (e.g., agarose) to restrict virus spread to adjacent cells, leading to the formation of localized lesions called plaques.
-
Quantification: After several days of incubation, the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques is counted, and the concentration of the inhibitor that reduces the number of plaques by 50% (PRNT50) is determined.[3]
III. Signaling Pathways and Mechanisms of Action
Understanding the specific viral or host pathways targeted by an inhibitor is crucial for predicting its efficacy and potential for resistance development.
A. Ebola Virus Entry Pathway
Ebola virus entry into host cells is a multi-step process that is a primary target for many inhibitors.
Caption: Simplified pathway of Ebola virus entry into a host cell.
The Ebola virus glycoprotein (GP) mediates attachment to the host cell surface, followed by internalization through macropinocytosis.[7] In the late endosome, host cathepsin proteases cleave the GP, enabling it to bind to the intracellular receptor Niemann-Pick C1 (NPC1).[7] This interaction triggers fusion of the viral and endosomal membranes, releasing the viral genome into the cytoplasm.[7] Inhibitors like monoclonal antibodies (e.g., Inmazeb) can block the initial attachment step, while other small molecules may target cathepsin activity or the GP-NPC1 interaction.[7]
B. Ebola Virus Replication
Once the viral genome is in the cytoplasm, the viral RNA-dependent RNA polymerase (RdRp) complex is responsible for transcription and replication.
Caption: Overview of Ebola virus RNA replication and transcription.
The viral RNA-dependent RNA polymerase (RdRp) is a key target for nucleotide analogs like Remdesivir and Favipiravir.[4][5] These drugs are incorporated into the growing RNA chain, causing premature termination of replication.[3] The specificity of these inhibitors can vary, with some having broad-spectrum activity against other RNA viruses that utilize a similar polymerase for replication.
References
- 1. Recent advances in the treatment of Ebola disease: A brief overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. benchchem.com [benchchem.com]
- 4. Therapeutic Strategies against Ebola Virus Infection [mdpi.com]
- 5. csmres.co.uk [csmres.co.uk]
- 6. Small molecule drug discovery for Ebola virus disease - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00533G [pubs.rsc.org]
- 7. academic.oup.com [academic.oup.com]
Cross-Validation of Ebov-IN-10's Mechanism of Action: A Comparative Guide to Ebolavirus Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ebov-IN-10, an Ebolavirus (EBOV) inhibitor, with other prominent antiviral agents. Due to the limited public data on a compound precisely named "this compound," this guide will focus on a closely related and publicly documented inhibitor, Ebov-IN-3 , which targets the viral entry mechanism. We will compare its performance with antivirals that have different mechanisms of action, including Favipiravir, Remdesivir, and ZMapp, supported by experimental data and detailed protocols.
Executive Summary
Ebolavirus disease (EVD) remains a significant global health threat, necessitating the development of effective therapeutics. A variety of viral and host factors have been targeted for antiviral intervention. This guide focuses on the comparative efficacy of four distinct anti-EBOV agents:
-
Ebov-IN-3: A small molecule inhibitor targeting the interaction between the EBOV glycoprotein (B1211001) (GP) and the host's Niemann-Pick C1 (NPC1) protein, a critical step for viral entry.[1]
-
Favipiravir: A broad-spectrum antiviral that acts as a nucleoside analog, targeting the viral RNA-dependent RNA polymerase (RdRp) to induce chain termination of viral RNA synthesis.[1]
-
Remdesivir: Another nucleoside analog that targets the viral RdRp, causing delayed chain termination of the nascent viral RNA.[1]
-
ZMapp: An experimental antibody cocktail consisting of three monoclonal antibodies that target the EBOV glycoprotein, neutralizing the virus and preventing its entry into host cells.
Comparative Efficacy and Properties
The following table summarizes the key characteristics and reported efficacy of Ebov-IN-3 in comparison to Favipiravir, Remdesivir, and ZMapp. It is important to note that the data for Ebov-IN-3 is based on studies using pseudotyped EBOV, and further validation with live EBOV is required.
| Inhibitor | Target | Mechanism of Action | Reported IC50/EC50 | Development Stage |
| Ebov-IN-3 | EBOV GP - Host NPC1 Interaction | Entry Inhibitor; blocks the interaction between viral glycoprotein and host cell receptor.[1] | IC50: 0.37 μM (against pEBOV)[1] | Preclinical |
| Favipiravir | Viral RNA-dependent RNA polymerase (RdRp) | Chain termination of viral RNA synthesis.[1] | EC50: 10-100 μM (in cell culture)[1] | Investigated for EVD |
| Remdesivir | Viral RNA-dependent RNA polymerase (RdRp) | Delayed chain termination of viral RNA synthesis.[1] | EC50: Sub-micromolar range | Investigated for EVD |
| ZMapp | EBOV Glycoprotein (GP) | Neutralizing antibody; prevents viral entry. | Potent neutralization in vitro and in vivo | Investigational |
Signaling Pathways and Mechanisms of Action
The inhibitors discussed in this guide target distinct stages of the Ebolavirus life cycle. The following diagrams illustrate these targeted pathways.
Caption: Targeted stages of the Ebolavirus life cycle by different inhibitors.
The following diagram illustrates the mechanism of VP35-mediated immune evasion and its potential inhibition, which is a target for another class of Ebolavirus inhibitors.
Caption: EBOV VP35-mediated immune evasion and its inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of Ebolavirus inhibitors.
Pseudovirus Neutralization Assay
This assay is a common initial step to assess the ability of a compound to block viral entry in a BSL-2 setting.
Objective: To determine the concentration of an inhibitor (e.g., Ebov-IN-3) that reduces pseudovirus entry by 50% (IC50).
Materials:
-
HEK293T or Vero E6 cells
-
96-well plates
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Pseudovirus particles expressing EBOV GP and a reporter gene (e.g., luciferase or GFP)
-
Test compound (e.g., Ebov-IN-3)
-
Luciferase assay reagent or fluorescence microscope/plate reader
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Plate susceptible cells (e.g., HEK293T or Vero E6) in 96-well plates and incubate overnight to form a monolayer.
-
Compound Dilution: Prepare serial dilutions of the test compound in cell culture medium.
-
Virus-Inhibitor Incubation: Mix the diluted inhibitor with a predetermined amount of pseudovirus and incubate for 1 hour at 37°C.
-
Infection: Add the virus-inhibitor mixture to the cells in the 96-well plate.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Data Analysis: Measure the reporter gene expression (luciferase activity or GFP fluorescence). Calculate the IC50 value, which is the concentration of the compound that inhibits viral entry by 50% compared to the virus-only control.
Caption: Workflow for a pseudovirus neutralization assay.
Ebolavirus Minigenome Assay
This assay is a BSL-2 compatible method to screen for inhibitors of EBOV replication and transcription, such as Favipiravir and Remdesivir.
Objective: To assess the ability of a compound to inhibit the activity of the EBOV polymerase complex.
Materials:
-
HEK293T cells
-
Plasmids encoding the EBOV nucleoprotein (NP), VP35, VP30, and the L polymerase
-
A plasmid encoding an EBOV-like minigenome with a reporter gene (e.g., luciferase)
-
Plasmid encoding T7 RNA polymerase
-
Transfection reagent
-
Test compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Plate HEK293T cells in a multi-well plate.
-
Transfection: Co-transfect the cells with the plasmids encoding the EBOV polymerase complex components, the minigenome, and the T7 polymerase.
-
Compound Treatment: Add serial dilutions of the test compound to the cells.
-
Incubation: Incubate the cells for 24-48 hours at 37°C.
-
Cell Lysis: Lyse the cells to release the cellular contents, including the expressed reporter protein.
-
Data Analysis: Measure the luciferase activity in the cell lysates. A reduction in luciferase activity in the presence of the compound indicates inhibition of viral RNA synthesis. Calculate the EC50 value.
Caption: Workflow for an Ebolavirus minigenome assay.
Plaque Reduction Neutralization Test (PRNT)
This is the gold standard assay to measure the neutralization of live, infectious virus and would be a critical step in the validation of any EBOV inhibitor. This assay must be performed in a BSL-4 facility.
Objective: To determine the concentration of an inhibitor that reduces the number of infectious virus particles by 50% (PRNT50).
Materials:
-
Vero E6 cells
-
6-well or 12-well plates
-
Infectious Ebolavirus stock
-
Test compound or antibody (e.g., ZMapp)
-
Cell culture medium
-
Semi-solid overlay (e.g., containing methylcellulose (B11928114) or agarose)
-
Crystal violet solution
-
Formalin (for fixing)
Procedure:
-
Cell Seeding: Plate a monolayer of Vero E6 cells in multi-well plates.
-
Compound/Antibody Dilution: Prepare serial dilutions of the inhibitor.
-
Virus-Inhibitor Incubation: Mix the diluted inhibitor with a known amount of infectious EBOV and incubate for 1 hour at 37°C.
-
Infection: Inoculate the cell monolayers with the virus-inhibitor mixture.
-
Adsorption: Allow the virus to adsorb to the cells for 1 hour at 37°C.
-
Overlay: Remove the inoculum and add a semi-solid overlay to restrict virus spread to adjacent cells, leading to plaque formation.
-
Incubation: Incubate the plates for 7-10 days until plaques are visible.
-
Fixation and Staining: Fix the cells with formalin and stain with crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The PRNT50 is the reciprocal of the highest dilution of the inhibitor that reduces the plaque count by 50% compared to the virus-only control.
Conclusion
The cross-validation of a potential Ebolavirus inhibitor like Ebov-IN-3 requires a multi-faceted approach, comparing its efficacy against a panel of inhibitors with diverse mechanisms of action. While Ebov-IN-3 shows promise as a preclinical candidate targeting viral entry, further studies with live virus are essential for its validation. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of novel anti-EBOV therapeutics, which is critical in the ongoing effort to combat this deadly disease.
References
A Comparative Analysis of Ebov-IN-10 and Favipiravir as Anti-Ebola Virus Agents
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two antiviral compounds, Ebov-IN-10 and favipiravir (B1662787), against the Ebola virus (EBOV). The following sections present a comprehensive overview of their mechanisms of action, in vitro efficacy, and the experimental protocols used to derive these findings.
At a Glance: this compound vs. Favipiravir
| Feature | This compound | Favipiravir |
| Primary Target | EBOV Glycoprotein (B1211001) (GP) mediated entry | RNA-dependent RNA polymerase (RdRp) |
| Mechanism of Action | Viral Entry Inhibitor | RdRp Inhibitor (Chain Termination & Mutagenesis) |
| Reported EC₅₀ | 0.19 µM | 10.8 - 67 µM |
| Development Stage | Preclinical | Preclinical/Clinical for EBOV |
In Vitro Efficacy: A Quantitative Comparison
The following table summarizes the in vitro antiviral activity and cytotoxicity of this compound and favipiravir against the Ebola virus. It is important to note that direct comparison of EC₅₀ values should be made with caution due to variations in experimental conditions, including the specific cell lines and virus strains used.
| Compound | Virus Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| This compound | EBOV-GP-pseudotyped lentivirus | HeLa | 0.19 | >100 | >526 | [1] |
| Favipiravir | EBOV Mayinga 1976 | Vero-E6 | 67 | >400 | >6 | [2] |
| Favipiravir | EBOV | Vero | 10.8 - 63 µg/mL (~68.8 - 401 µM) | Not Reported | Not Reported | [2] |
EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response. CC₅₀ (Half-maximal Cytotoxic Concentration): The concentration of a drug that kills 50% of uninfected cells. SI (Selectivity Index): The ratio of CC₅₀ to EC₅₀, indicating the therapeutic window of a compound. A higher SI is desirable.
Mechanisms of Action
The two compounds exhibit fundamentally different mechanisms for inhibiting Ebola virus replication. This compound acts at the initial stage of the viral life cycle by preventing the virus from entering host cells, while favipiravir targets the viral replication machinery inside the cell.
This compound: An Ebola Virus Entry Inhibitor
This compound is a recently identified thiophene (B33073) derivative that potently blocks the entry of the Ebola virus into host cells.[1] The entry of EBOV is a complex process mediated by the viral glycoprotein (GP). This process involves attachment to the cell surface, uptake into endosomes, and fusion of the viral and host membranes to release the viral genome into the cytoplasm. This compound is believed to interfere with this cascade, although the precise point of inhibition is still under investigation.
References
- 1. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N′-Phenylacetohydrazide Derivatives as Potent Ebola Virus Entry Inhibitors with an Improved Pharmacokinetic Profile - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Ebov-IN-10's Successor, FGI-106, Against Approved Ebola Antivirals
A Comparative Guide for Researchers and Drug Development Professionals
The search for effective antiviral therapies against Ebola virus disease (EVD) has led to the development of several promising candidates. While the compound "Ebov-IN-10" remains unreferenced in available scientific literature, this guide focuses on a notable small molecule inhibitor, FGI-106 , and benchmarks its performance against currently approved EVD antivirals: Remdesivir , Inmazeb® (atoltivimab, maftivimab, and odesivimab), and Ebanga™ (ansuvimab-zykl). This document provides a comprehensive comparison of their in vitro potency, cytotoxicity, and in vivo efficacy, supported by detailed experimental methodologies and visual representations of their mechanisms of action and experimental workflows.
In Vitro Antiviral Activity and Cytotoxicity
The in vitro efficacy of an antiviral compound is a critical early indicator of its potential therapeutic value. This is often measured by the half-maximal effective concentration (EC50), the concentration at which the drug inhibits 50% of viral activity, and the 50% cytotoxic concentration (CC50), the concentration at which the drug causes a 50% reduction in cell viability. A higher selectivity index (SI = CC50/EC50) indicates a more favorable safety profile.
| Antiviral Agent | Target | Cell Line | Virus Strain | In Vitro Potency (EC50/EC90/IC50) | Cytotoxicity (CC50) | Selectivity Index (SI) |
| FGI-106 | Host Pathway (putative) | VERO E6 | Zaire ebolavirus | EC90: 0.6 µM[1] | 10 µM[1] | >16.7 |
| Remdesivir | RNA-dependent RNA polymerase (RdRp) | Human Macrophages | Zaire ebolavirus | EC50: 0.086 µM[2] | >100 µM (Vero E6 cells)[3] | >1162 |
| Vero E6 | Zaire ebolavirus | EC50: 0.77 µM[2] | ||||
| Inmazeb® | EBOV Glycoprotein (GP) | Huh7 | EBOV Makona VLPs | EC50: 0.38 nM (cocktail)[4] | Not applicable | Not applicable |
| VSV-EBOV-GP | IC50: 25.9 ng/mL (Maftivimab)[5] | |||||
| Ebanga™ | EBOV Glycoprotein (GP) | Vero E6 | Zaire ebolavirus (Mayinga) | EC50: 0.06-0.09 µg/mL[6] | Not applicable | Not applicable |
| HEK293 | EBOV Makona Lentivirus | EC50: 0.15 µg/mL[6] |
In Vivo Efficacy
Animal models are crucial for evaluating the therapeutic potential of antiviral candidates in a living organism. The mouse model for Ebola, using a mouse-adapted strain of the virus, is a commonly used system for initial efficacy testing. Clinical trials in humans provide the definitive assessment of a drug's effectiveness.
| Antiviral Agent | Animal Model/Clinical Trial | Virus Strain | Dosing Regimen | Efficacy Outcome |
| FGI-106 | C57Bl/6 Mice | Mouse-adapted Zaire ebolavirus | 5 mg/kg (IP), 1 hour pre-infection | 100% survival[7] |
| Remdesivir | PALM Clinical Trial | Zaire ebolavirus | 200 mg IV (day 1), 100 mg IV daily | 53% mortality rate[8] |
| Inmazeb® | PALM Clinical Trial | Zaire ebolavirus | Single 150 mg/kg IV infusion | 34% mortality rate[9] |
| Ebanga™ | PALM Clinical Trial | Zaire ebolavirus | Single 50 mg/kg IV infusion | 35.1% mortality rate |
Mechanisms of Action
Understanding how antiviral drugs inhibit viral replication is fundamental to their development and clinical use. The approved antivirals for EVD have well-defined molecular targets, while the precise mechanism of FGI-106 is still under investigation, though it is thought to involve a host--cellular pathway.
Caption: Mechanisms of action for FGI-106 and approved Ebola antivirals.
Experimental Protocols
In Vitro Assays
Cell Lines and Virus:
-
Vero E6 cells (African green monkey kidney epithelial cells): Commonly used for their susceptibility to a wide range of viruses, including Ebola virus.[1][3]
-
Huh7 cells (human liver carcinoma cells): Used for generating Ebola virus-like particles (VLPs).[4]
-
HEK293 cells (human embryonic kidney cells): Utilized in pseudovirus neutralization assays.[6]
-
Human Macrophages: Primary cells used to assess antiviral activity in a more physiologically relevant context.[2]
-
Zaire ebolavirus (EBOV): The species responsible for the most severe EVD outbreaks. Various strains, including Mayinga and Makona, have been used in in vitro and in vivo studies.
General Protocol for EC50/CC50 Determination:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound.
-
For EC50 determination, infect the cells with Ebola virus at a specific multiplicity of infection (MOI) in the presence of the diluted compound.
-
For CC50 determination, treat uninfected cells with the same serial dilutions of the compound.
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
Assess viral activity (e.g., by quantifying viral RNA via qRT-PCR, measuring cytopathic effect, or using reporter viruses) and cell viability (e.g., using MTT or CellTiter-Glo assays).
-
Calculate EC50 and CC50 values using non-linear regression analysis.
Caption: General workflow for in vitro antiviral and cytotoxicity assays.
In Vivo Mouse Model
Animal Model and Virus Strain:
-
C57BL/6 or BALB/c mice: Common inbred mouse strains used in EVD research.
-
Mouse-adapted Zaire ebolavirus: A strain of EBOV that has been serially passaged in mice to induce a lethal disease that mimics some aspects of human EVD.[10]
General Protocol for In Vivo Efficacy Study:
-
Acclimatize mice to the laboratory conditions.
-
Infect mice intraperitoneally (IP) with a lethal dose of mouse-adapted Zaire ebolavirus.
-
Administer the test compound (e.g., FGI-106) or a placebo control at specified doses and time points (prophylactic or therapeutic).
-
Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and survival for a defined period (e.g., 28 days).
-
Record survival data and analyze for statistical significance between the treated and control groups.
Caption: General workflow for in vivo efficacy studies in a mouse model of Ebola.
Conclusion
This comparative guide provides a snapshot of the performance of the investigational small molecule FGI-106 against the approved Ebola antivirals Remdesivir, Inmazeb®, and Ebanga™. FGI-106 demonstrates potent in vivo efficacy in a mouse model, suggesting its potential as a therapeutic candidate. However, its in vitro selectivity index appears lower than that of Remdesivir, and its precise mechanism of action requires further elucidation. The antibody-based therapies, Inmazeb® and Ebanga™, have shown significant reductions in mortality in clinical trials and exhibit potent in vitro neutralization activity. Continued research and head-to-head comparative studies are essential to fully understand the relative merits of these different antiviral strategies and to advance the most promising candidates for the treatment of Ebola virus disease.
References
- 1. csmres.co.uk [csmres.co.uk]
- 2. The journey of remdesivir: from Ebola to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Structure of the Inmazeb cocktail and resistance to Ebola virus escape - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ebanga™: The most recent FDA-approved drug for treating Ebola - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral Agents Against Ebola Virus Infection: Repositioning Old Drugs and Finding Novel Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Remdesivir in Coronavirus Disease 2019 (COVID-19) treatment: a review of evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. INMAZEB for the Treatment of Zaire Ebolavirus Infection, US [clinicaltrialsarena.com]
- 10. Mouse models of Ebola virus tolerance and lethality: characterization of CD-1 mice infected with wild-type, guinea pig-adapted, or mouse-adapted virus - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for Ebov-IN-10
A Critical Note on Ebov-IN-10: As of the current date, a specific Safety Data Sheet (SDS) for this compound is not publicly available. The following information is based on established best practices for the handling and disposal of novel small molecule inhibitors in a laboratory setting. All personnel must consult their institution's Environmental Health and Safety (EHS) guidelines and treat this compound as a potentially hazardous substance. This guide provides a procedural framework for its safe operational use and disposal to ensure the safety of laboratory personnel and compliance with regulatory standards.
I. Personal Protective Equipment (PPE) and Handling
Before handling this compound, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). All handling of the compound, especially in its powdered form, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Table 1: Required Personal Protective Equipment
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | ANSI Z87.1 certified, provides splash protection. |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Inspect for tears or punctures before use. |
| Body Protection | Laboratory Coat | Fully buttoned, long-sleeved. |
| Respiratory | Dust mask or respirator | Recommended when handling the powdered form of the compound. |
II. Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound is critical for laboratory safety and environmental responsibility. Adherence to the following protocol is essential. Most novel small molecule inhibitors should be treated as hazardous waste.[1]
-
Waste Identification and Segregation:
-
Properly identify and segregate all waste streams containing this compound. This includes:
-
Unused or expired pure compound.
-
Contaminated labware (e.g., pipette tips, vials, gloves, bench paper).
-
Solutions containing this compound (e.g., stock solutions, experimental media).
-
-
Never mix incompatible chemicals in the same waste container.[2]
-
-
Waste Collection and Container Management:
-
Solid Waste: Collect unused or expired solid this compound and any contaminated disposable materials in a designated, leak-proof, and clearly labeled hazardous waste container.[1][3]
-
Liquid Waste: Collect solutions containing this compound in a separate, designated, and leak-proof container that is chemically compatible with the solvent used (e.g., DMSO).[1][4]
-
Sharps Waste: Any sharps (e.g., needles, broken glass) contaminated with this compound should be disposed of in a designated sharps container.
-
-
Labeling of Waste Containers:
-
Storage of Chemical Waste:
-
Arranging for Disposal:
III. Experimental Protocols: Preparation of this compound Stock Solution
This protocol outlines the general steps for preparing a stock solution of a powdered small molecule inhibitor for use in laboratory experiments.
-
Materials:
-
This compound powder
-
Anhydrous DMSO (or other appropriate solvent)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
-
-
Procedure:
-
In a chemical fume hood, weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of solvent (e.g., DMSO) to the tube to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the compound is completely dissolved. Gentle heating or sonication may be used if necessary, but check for compound stability under these conditions.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at the recommended temperature, typically -20°C or -80°C.
-
IV. Diagrams
Caption: Workflow for the proper disposal of this compound waste.
Caption: Inhibition of Ebola virus entry by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. benchchem.com [benchchem.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 6. vumc.org [vumc.org]
- 7. danielshealth.com [danielshealth.com]
Personal protective equipment for handling Ebov-IN-10
Disclaimer: No specific Safety Data Sheet (SDS) for Ebov-IN-10 is publicly available at the time of this writing. The following guidance is based on the general safety precautions for handling potent, novel small-molecule inhibitors and specifically, thiophene (B33073) derivatives, to which this compound belongs. Researchers must consult the specific SDS provided by the manufacturer before handling this compound and adhere to all institutional and national safety regulations.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a potent, orally active inhibitor of the Ebola virus (EBOV). The information herein is intended to supplement, not replace, comprehensive laboratory safety training and protocols.
Hazard Identification and Risk Assessment
This compound is a thiophene derivative. While specific toxicological data for this compound is unavailable, related thiophene compounds may be harmful if swallowed, combustible, and can cause skin, eye, and respiratory irritation. As a potent bioactive molecule, it should be handled with care to avoid accidental exposure.
Assumed Hazards of this compound (Based on Thiophene Derivatives):
| Hazard Class | Potential Effects |
| Acute Toxicity (Oral) | Harmful if swallowed. |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Eye Damage/Irritation | May cause serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation. |
| Flammability | Flammable liquid and vapor. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure when handling this compound.
| PPE Category | Minimum Requirements |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) inspected before use. Use proper glove removal technique. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. |
| Skin and Body Protection | Laboratory coat. Additional protection may be required for larger quantities or specific procedures. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If aerosols may be generated, a respirator may be necessary. |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring laboratory safety.
| Procedure | Guideline |
| Safe Handling | Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or dust. Use in a well-ventilated area or fume hood. Keep away from sources of ignition. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, and open flames. |
Accidental Release and Exposure Procedures
Immediate and appropriate action is crucial in the event of a spill or personnel exposure.
| Incident | First Aid / Spill Response |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
| Small Spill | Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, closed container for disposal. |
| Large Spill | Evacuate the area. Wear appropriate PPE. Contain the spill and prevent it from entering drains. Absorb with inert material and dispose of in a designated hazardous waste container. |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Method |
| Unused Compound | Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Materials | All disposable labware (e.g., pipette tips, tubes, gloves) that has come into contact with this compound should be collected in a designated, labeled hazardous waste container. |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate a general workflow for handling potent chemical inhibitors and the targeted biological pathway.
General workflow for handling this compound.
Inhibition of Ebola virus entry by this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
